Imidaprilat
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAVNRVDTAPBNR-UBHSHLNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-44-8 | |
| Record name | Imidaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidaprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMIDAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imidaprilat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Introduction: The Renin-Angiotensin-Aldosterone System (RAAS) and Angiotensin-Converting Enzyme (ACE)
An In-depth Technical Guide on the Core Mechanism of Action of Imidaprilat on Angiotensin-Converting Enzyme
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade responsible for the regulation of blood pressure, vascular resistance, and fluid-electrolyte balance.[1] A central component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[1] ACE has a dual function: it catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II, and it inactivates the vasodilator bradykinin.[1][2] The actions of Angiotensin II, which include potent vasoconstriction and stimulation of aldosterone (B195564) secretion, lead to increased blood pressure.[3] Consequently, the inhibition of ACE is a primary therapeutic strategy for managing hypertension and other cardiovascular disorders.[2]
Imidapril (B193102) is an orally administered prodrug that is rapidly metabolized in the liver via hydrolysis to its active diacid metabolite, this compound.[1] this compound is the pharmacologically active molecule that directly inhibits ACE, making it a cornerstone in the treatment of conditions like hypertension and chronic heart failure.[1][4]
Core Mechanism of Action: Competitive Inhibition of ACE
This compound functions as a potent and competitive inhibitor of the Angiotensin-Converting Enzyme.[1][5] This classification indicates that this compound reversibly binds to the active site of ACE, directly competing with the endogenous substrate, Angiotensin I.[1] By occupying the active site, this compound prevents the binding and subsequent cleavage of Angiotensin I, thereby blocking its conversion to Angiotensin II.[5] This interruption of the RAAS cascade results in reduced levels of Angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[3]
The kinetic study of this compound's interaction with ACE confirms a competitive inhibition pattern.[5] This mechanism is visualized in the diagram below.
Molecular Interaction with the ACE Active Site
The high potency and specificity of this compound are derived from its precise interactions with the key components of the ACE active site.
-
Zinc Ion Chelation : ACE is a metalloenzyme containing a critical zinc ion (Zn²⁺) at its catalytic center. This compound, like other carboxyl-containing ACE inhibitors, utilizes a carboxyl group to chelate this zinc ion. This interaction is fundamental to anchoring the inhibitor within the active site and is a primary driver of its inhibitory activity.
-
Interaction with Hydrophobic Pockets : The active site of ACE contains two principal hydrophobic pockets, known as S1 and S2.[1] These pockets accommodate the side chains of the substrate's C-terminal amino acids. The chemical structure of this compound is designed to fit snugly within these pockets, enhancing its binding affinity and specificity for the enzyme.[1]
The diagram below illustrates the signaling pathway that is modulated by the action of this compound.
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of this compound has been quantified through rigorous kinetic studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating higher potency. This compound, also referred to in some studies by its developmental code 6366A, exhibits exceptionally low Ki values, demonstrating its powerful inhibitory effect on ACE from various species.[5]
| Inhibitor | Enzyme Source | Parameter | Value (nM) | Reference |
| This compound (6366A) | Human Serum ACE | Ki | 0.04 | [5] |
| This compound (6366A) | Swine Renal ACE | Ki | 0.067 | [5] |
Studies have shown that this compound is 3 to 18 times more potent than other established ACE inhibitors such as captopril (B1668294) and enalaprilat.[5]
Experimental Protocols for ACE Inhibition Assay
The determination of ACE inhibitory activity is typically performed using an in vitro spectrophotometric assay. The following protocol provides a detailed methodology for assessing the potency of this compound.
5.1 Principle
The assay is based on the enzymatic cleavage of the synthetic substrate Hippuryl-Histidyl-Leucine (HHL) by ACE, which releases hippuric acid (HA). The reaction is stopped, and the HA produced is extracted with ethyl acetate (B1210297). The amount of HA is then quantified by measuring its absorbance at 228 nm. The presence of an inhibitor like this compound reduces the amount of HA formed, and the percentage of inhibition is calculated by comparing the absorbance to a control reaction without the inhibitor.
5.2 Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
This compound (experimental inhibitor)
-
Captopril (positive control)
-
Sodium Borate (B1201080) Buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Deionized Water
-
Microcentrifuge tubes
-
UV-Vis Spectrophotometer or microplate reader
5.3 Experimental Workflow
5.4 Detailed Procedure
-
Reagent Preparation :
-
Prepare 50 mM Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl.
-
Prepare a 100 mU/mL ACE solution in cold borate buffer.
-
Prepare a 5 mM HHL substrate solution in borate buffer.
-
Prepare a series of working solutions of this compound at various concentrations to determine the IC50 value.
-
-
Assay Procedure :
-
Pre-incubation : In microcentrifuge tubes, add 20 µL of the this compound working solutions. For the control, add 20 µL of buffer. Add 20 µL of the ACE solution to all tubes. Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation : Start the enzymatic reaction by adding 50 µL of the 5 mM HHL substrate solution to all tubes.
-
Incubation : Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination : Stop the reaction by adding 150 µL of 1 M HCl to each tube.
-
-
Extraction and Measurement :
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex vigorously for 30 seconds to extract the hippuric acid.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer 400 µL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in a known volume of buffer or deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation of ACE Inhibition :
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with this compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Conclusion
This compound demonstrates a highly potent and specific mechanism of action against the Angiotensin-Converting Enzyme. Through competitive inhibition, it effectively blocks the production of Angiotensin II by binding with high affinity to the enzyme's active site, a process driven by chelation of the catalytic zinc ion and interaction with key hydrophobic pockets. The extremely low Ki values underscore its efficacy at the molecular level. This detailed understanding of its mechanism is crucial for researchers and drug development professionals in the ongoing effort to refine and develop superior therapies for cardiovascular diseases.
References
- 1. [Studies on angiotensin I converting enzyme (ACE) inhibitory effect of imidapril. (I). Inhibition of various tissue ACEs in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. This compound | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Single dose and steady state pharmacokinetics and pharmacodynamics of the ACE-inhibitor imidapril in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Imidaprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.
Introduction
This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][2] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3] It is the active diacid metabolite of the prodrug Imidapril, which is hydrolyzed in the liver to its active form.[2][3] Understanding the synthesis and chemical characteristics of this compound is fundamental for its study and the development of related pharmaceutical compounds.
Chemical Properties of this compound
This compound is a dipeptide derivative belonging to the class of imidazolidines.[2] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | [2] |
| Molecular Formula | C₁₈H₂₃N₃O₆ | [2] |
| Molecular Weight | 377.4 g/mol | [2] |
| CAS Number | 89371-44-8 | [2] |
| Melting Point | 239-241 °C (decomposition) | [4] |
| pKa (Predicted) | pKa (Strongest Acidic): 3.49, pKa (Strongest Basic): 5.22 | [5] |
| Solubility | Data not readily available in provided search results. General solubility of related compounds suggests it would be slightly soluble in water and more soluble in organic solvents like DMSO and ethanol. | [6][7][8] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the synthesis of its prodrug, Imidapril, followed by a final hydrolysis step.
A common route for the synthesis of Imidapril involves the preparation of a key intermediate, (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester.[9] This can be achieved through a series of reactions starting from N-benzyloxycarbonyl-L-asparagine, which undergoes cyclization, esterification, methylation, and a deprotection step.[10][11]
An alternative method for a de-esterification step in the synthesis of Imidapril hydrochloride involves using concentrated sulfuric acid in 1,4-dioxane, which has been reported to yield a more stable product compared to methods using dry hydrogen chloride gas.[10][11]
This compound is formed by the hydrolysis of the ethyl ester group of Imidapril.[2] While this conversion occurs in vivo in the liver, a detailed experimental protocol for an in vitro chemical hydrolysis is not extensively documented in the provided search results. Conceptually, this transformation can be achieved through standard ester hydrolysis procedures, such as treatment with an acid or base.
Conceptual Experimental Protocol for Hydrolysis of Imidapril to this compound:
-
Reaction: Imidapril is dissolved in a suitable solvent mixture, such as aqueous alcohol or a mixture of water and a water-miscible organic solvent.
-
Reagents: An acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) is added to the solution.
-
Conditions: The reaction mixture is typically stirred at room temperature or heated to accelerate the hydrolysis. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is neutralized. The product, this compound, can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration. Further purification can be achieved by recrystallization or chromatographic techniques.
Caption: A generalized workflow for the synthesis of this compound from N-benzyloxycarbonyl-L-asparagine.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[1][12][13][14]
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound on ACE.
Stability and Degradation
The stability of Imidapril and its degradation to this compound has been a subject of study. Imidapril hydrochloride in solid form can degrade, particularly under conditions of elevated temperature and humidity.[15][16]
The degradation of Imidapril hydrochloride primarily yields two products: this compound and a diketopiperazine derivative.[15] This degradation has been observed to follow an autocatalytic reaction model.[16]
Caption: Degradation pathway of Imidapril under stress conditions.
-
Imidapril hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture and light to maintain its stability.[17]
-
Aqueous solutions of Imidapril are not recommended for storage for more than one day due to hydrolysis to this compound.[18]
-
For long-term storage, solid Imidapril hydrochloride is stable for at least four years when stored at -20°C.[18]
Analytical Methodologies
Several analytical methods have been developed and validated for the quantification of Imidapril and its metabolite, this compound, in bulk forms, pharmaceutical formulations, and biological matrices.
Reversed-phase HPLC (RP-HPLC) is the most commonly employed technique for the analysis of Imidapril and this compound.[18][19][20][21][22]
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., Lichrospher C18, 5µm, 25 cm × 4.6 mm; Phenomenex Luna C18, 5 µm, 250 × 4.6 mm) | [20][22] |
| Mobile Phase | A mixture of an acidic buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, pH 2.0-5.0) and organic modifiers (e.g., acetonitrile, methanol). | [20][21][22] |
| Flow Rate | 0.8 - 1.0 mL/min | [20][22] |
| Detection | UV detection at 210 nm or 216 nm | [15][20][22] |
| Linearity Range | e.g., 10-100 µg/mL for Imidapril HCl | [20] |
Experimental Protocol for Stability-Indicating HPLC Method:
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation of Imidapril hydrochloride is performed under various stress conditions:
-
Acid Degradation: 1 M HCl at 50°C for 50 hours.[19]
-
Base Degradation: 0.1 M NaOH at 50°C for 12 hours.[19]
-
Neutral Hydrolysis: Water at 70°C for 96 hours.[19]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]
-
Thermal Degradation: Solid drug at 70°C for two weeks.[19]
-
Photolytic Degradation: Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light.[19]
-
-
Sample Preparation: Stressed samples are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration.
-
Chromatographic Analysis: The prepared samples are injected into the HPLC system. The chromatograms are analyzed to ensure the separation of the main Imidapril peak from the peaks of its degradation products, including this compound.
Caption: A typical workflow for the quantitative analysis of this compound using RP-HPLC.
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical properties, mechanism of action, stability, and analytical methodologies for this compound. A thorough understanding of these aspects is crucial for researchers and professionals in the field of pharmaceutical sciences and drug development. The provided information, including structured data tables, experimental protocols, and visualizations, serves as a foundational resource for further research and development involving this important ACE inhibitor.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-4-imidazolidinecarboxylic Acid Hydrochloride [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. toku-e.com [toku-e.com]
- 9. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]
- 10. primescholars.com [primescholars.com]
- 11. primescholars.com [primescholars.com]
- 12. phlebotomycareertraining.com [phlebotomycareertraining.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. news-medical.net [news-medical.net]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Development and Validation of a Stability-Indicating HPLC Method for Imidapril and Its Degradation Products Using a Design of Experiment (DoE) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Imidaprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril (B193102). The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the development of cardiovascular drugs.
Imidapril is a prodrug that is rapidly hydrolyzed in the liver to its active form, this compound.[1] this compound is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II. By blocking this conversion, this compound leads to vasodilation and a reduction in blood pressure.
Pharmacokinetics of this compound in Preclinical Models
The pharmacokinetic profile of this compound has been characterized in several preclinical species, primarily rats and dogs, following the oral administration of imidapril.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes the key pharmacokinetic parameters of this compound in different preclinical models.
| Animal Model | Dose of Imidapril (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Rats | Not Specified | 1-2[2] | 32.59 ± 9.76[3] | 0.9-2.3[2] | ~42[4] |
| Dogs | Not Specified | 2-6[2] | Not Specified | 6.3-9.3[2] | Not Specified |
Note: Data represents the parameters for the active metabolite, this compound, after oral administration of the prodrug, imidapril. Bioavailability data for preclinical models is limited in the reviewed literature.
Pharmacodynamics of this compound in Preclinical Models
The primary pharmacodynamic effect of this compound is the inhibition of ACE, leading to a reduction in blood pressure. Spontaneously Hypertensive Rats (SHRs) are a commonly used preclinical model to evaluate the antihypertensive effects of ACE inhibitors.
Data Presentation: Pharmacodynamic Effects of this compound in SHRs
| Study Design | Dose of Imidapril | Effect on Plasma ACE Activity | Effect on Systolic Blood Pressure (SBP) |
| Subcutaneous infusion for 4 weeks | 9, 30, 90, and 300 µ g/rat/day | Significant inhibition maintained for 4 weeks[5][6] | Significant reduction maintained for 4 weeks[5][6] |
| Subcutaneous infusion for 4 weeks | Dose-proportional increase in this compound concentration | Saturation of effect at higher doses[7] | Saturation of effect at higher doses[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical evaluation of this compound.
Pharmacokinetic Study in Beagle Dogs
-
Objective: To determine the pharmacokinetic profile of this compound following oral administration of imidapril.
-
Animal Model: Healthy, adult male Beagle dogs.
-
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment.
-
Fasting: Dogs are fasted overnight with free access to water.
-
Drug Administration: Imidapril is administered orally via gavage.
-
Blood Sampling: Serial blood samples are collected from a suitable vein (e.g., cephalic or saphenous) at predetermined time points.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Sample Storage: Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method such as HPLC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Tmax, Cmax, t½, AUC) are calculated from the plasma concentration-time data.
-
Quantification of this compound in Plasma by HPLC-MS/MS
-
Objective: To quantify the concentration of this compound in plasma samples.
-
Methodology:
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
Perform protein precipitation by adding a precipitating agent (e.g., methanol (B129727) or acetonitrile) to the plasma sample.[8]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[8]
-
Reconstitute the residue in the mobile phase.[9]
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., XTerra MS C18, 3.5 µm, 2.1 x 150 mm).[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water.[3]
-
Flow Rate: A constant flow rate (e.g., 0.3 mL/min).[3]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound (e.g., m/z 378 → 206).[9]
-
-
In Vitro ACE Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound on angiotensin-converting enzyme.
-
Principle: The assay measures the rate of hydrolysis of a synthetic ACE substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE. The product of this reaction, hippuric acid, can be quantified spectrophotometrically or by HPLC.[10][11]
-
Procedure:
-
Reagent Preparation: Prepare solutions of ACE, HHL substrate, and various concentrations of this compound in a suitable buffer (e.g., borate (B1201080) buffer with NaCl).[11]
-
Assay Reaction:
-
In a microplate or test tubes, pre-incubate the ACE solution with either buffer (control) or different concentrations of this compound for a short period at 37°C.[10]
-
Initiate the reaction by adding the HHL substrate to all wells/tubes.[10]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[10]
-
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl).[10]
-
Quantification of Hippuric Acid:
-
Data Analysis: Calculate the percentage of ACE inhibition for each this compound concentration and determine the IC50 value.
-
Pharmacodynamic Study in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To evaluate the antihypertensive effect of this compound.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs).
-
Procedure:
-
Acclimatization: Acclimate the SHRs to the housing conditions and the blood pressure measurement procedure.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP) of the rats using a non-invasive tail-cuff method.[12]
-
Drug Administration: Administer imidapril orally via gavage once daily for a specified treatment period (e.g., 8 weeks).[12] A control group should receive the vehicle.
-
Blood Pressure Monitoring: Monitor the SBP of the rats at regular intervals throughout the study.[12]
-
Data Analysis: Compare the changes in SBP between the imidapril-treated group and the control group to determine the antihypertensive effect.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 6th communication: interspecies comparison of pharmacokinetics and excretion of imidapril metabolites in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS determination and bioavailability study of imidapril hydrochloride after the oral administration of imidapril tablets in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Steady-state pharmacokinetics and pharmacodynamics of this compound, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of a sustained-release biodegradable pellet containing imidapril, a new angiotensin-converting enzyme inhibitor in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic study of this compound, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High Throughput HPLC-MS/MS Method for Antihypertensive Drugs Determination in Plasma and Its Application on Pharmacokinetic Interaction Study with Shuxuetong Injection in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of imidapril and this compound in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. idpublications.org [idpublications.org]
- 12. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Imidaprilat's ACE Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document details the biochemical properties of this compound's interaction with ACE, presenting key quantitative data, comprehensive experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Introduction to this compound and ACE Inhibition
Imidapril is a prodrug that, upon oral administration, is hydrolyzed in the liver to its biologically active diacid metabolite, this compound.[1] this compound is a potent and highly specific inhibitor of the angiotensin-converting enzyme (ACE), a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS).[1] ACE plays a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin.[1] By competitively inhibiting ACE, this compound effectively reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1]
Quantitative Analysis of this compound's ACE Inhibition
The inhibitory potency of this compound has been quantified in various in vitro studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These parameters are crucial for comparing its efficacy with other ACE inhibitors.
Inhibitory Potency (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The IC50 of this compound (also referred to as 6366A in some studies) has been determined in various tissue homogenates.
| Tissue Source (Species) | IC50 (nM) of this compound (6366A) | Comparator: IC50 (nM) of Enalaprilat |
| Lung (Spontaneously Hypertensive Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
| Aorta (Spontaneously Hypertensive Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
| Heart (Spontaneously Hypertensive Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
| Brain (Spontaneously Hypertensive Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
| Kidney (Spontaneously Hypertensive Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
| Lung (Wistar Kyoto Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
| Aorta (Wistar Kyoto Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
| Heart (Wistar Kyoto Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
| Brain (Wistar Kyoto Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
| Kidney (Wistar Kyoto Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
Note: While a study mentioned the comparison of IC50 values of this compound (6366A) and Enalaprilat in various rat tissues, the specific values were not available in the provided search results. The study did conclude that the inhibitory effects of 6366A on all tissue ACEs were the most potent among the compounds tested.[2]
Inhibition Constant (Ki)
The inhibition constant (Ki) is a more specific measure of an inhibitor's potency, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. Kinetic studies have demonstrated that this compound is a competitive inhibitor of ACE.[2]
| Enzyme Source | Ki of this compound (6366A) | Comparator: Ki of Other ACE Inhibitors |
| Swine Renal ACE | 0.067 nM[2] | 3 to 18 times more potent than captopril, enalapril, and enalaprilat[2] |
| Human Serum ACE | 0.04 nM[2] | 3 to 18 times more potent than captopril, enalapril, and enalaprilat[2] |
Experimental Protocols for In Vitro ACE Inhibition Assays
The characterization of this compound's ACE inhibitory activity relies on robust in vitro assays. The most common methods involve the use of a synthetic substrate for ACE and the quantification of the product formed. Below are detailed protocols for spectrophotometric and fluorometric ACE inhibition assays.
Spectrophotometric Assay for ACE Inhibition (IC50 Determination)
This method is based on the cleavage of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to yield hippuric acid and L-histidyl-L-leucine. The amount of hippuric acid produced is quantified by measuring its absorbance at 228 nm.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate (B1201080) buffer (100 mM, pH 8.3) with 300 mM NaCl
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in borate buffer.
-
Dissolve HHL in borate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of this compound in deionized water and perform serial dilutions to obtain a range of concentrations for testing.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 20 µL of the ACE solution.
-
Add 20 µL of either the this compound solution (for test samples) or deionized water (for the control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the 5 mM HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 62.5 µL of 1 M HCl.
-
Add 375 µL of ethyl acetate to extract the hippuric acid. Vortex vigorously.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water (e.g., 1 mL).
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of this compound that produces 50% inhibition.
-
Fluorometric Assay for ACE Inhibition (IC50 Determination)
This assay utilizes a quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro). Cleavage of this substrate by ACE separates the fluorophore (Abz-Gly) from the quencher, resulting in an increase in fluorescence.
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
This compound
-
o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)
-
Tris buffer (150 mM, pH 8.3) containing 1.125 M NaCl
-
Enzyme buffer (Tris buffer with 0.1 mM ZnCl2)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 U/mL stock solution of ACE in 50% glycerol.
-
Prepare the Tris buffer and the enzyme buffer.
-
Prepare the substrate solution by dissolving Abz-Gly-Phe(NO2)-Pro in the Tris buffer.
-
Prepare serial dilutions of this compound in ultrapure water.
-
-
Assay Protocol (in a 96-well plate):
-
Blank wells: Add 80 µL of ultrapure water.
-
Control wells: Add 40 µL of ultrapure water and 40 µL of ACE working solution (diluted from stock in enzyme buffer).
-
Sample wells: Add 40 µL of each this compound dilution and 40 µL of ACE working solution.
-
Sample blank wells (for highly fluorescent samples): Add 40 µL of each this compound dilution and 40 µL of ultrapure water.
-
-
Enzyme Reaction:
-
Start the reaction by adding 160 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at specified time points (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 350 nm and emission at 420 nm.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence intensity versus time) for each well.
-
Calculate the percent inhibition for each this compound concentration.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response model.[3]
-
Visualizing the Molecular and Experimental Context
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The following diagram illustrates the RAAS cascade and the central role of ACE, which is the target of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in a typical in vitro ACE inhibition assay to determine the IC50 value of an inhibitor like this compound.
Mechanism of Competitive Inhibition by this compound
This diagram illustrates the principle of competitive inhibition, where this compound and the natural substrate, Angiotensin I, compete for the active site of the ACE enzyme.
References
An In-Depth Technical Guide on the Binding Affinity and Kinetics of Imidaprilat with Angiotensin-Converting Enzyme (ACE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril (B193102), with its target enzyme, ACE. This document consolidates key quantitative data, details the experimental methodologies used for these measurements, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction: this compound and the Renin-Angiotensin System
Imidapril is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound. This compound is a potent inhibitor of angiotensin-converting enzyme (ACE), a key regulator of the renin-angiotensin-aldosterone system (RAAS). By competitively inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin. These actions lead to vasodilation, reduced peripheral resistance, and a decrease in blood pressure, making imidapril an effective therapeutic agent for hypertension and congestive heart failure. A deeper understanding of the binding characteristics of this compound to ACE is crucial for optimizing drug design and developing more effective therapeutic strategies.
Quantitative Analysis of this compound-ACE Binding
The interaction between this compound and ACE has been characterized by various binding affinity parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the potency of this compound as an ACE inhibitor.
Binding Affinity Data
The following table summarizes the reported binding affinity values for this compound with ACE from different sources and tissues.
| Parameter | Value | Enzyme Source | Species | Reference |
| Ki | 0.067 nM | Renal ACE | Swine | [1] |
| Ki | 0.04 nM | Serum ACE | Human | [1] |
| IC50 | 2.6 nM | Not Specified | Not Specified | |
| pIC50 | 8.7 | Not Specified | Not Specified | |
| IC50 | See Table 2 | Various Tissues | Rat (SHR & WKY) | [1] |
Note: pIC50 is the negative logarithm of the IC50 value.
IC50 Values of this compound in Various Rat Tissues
The inhibitory potency of this compound has been shown to vary across different tissues. The following table presents the IC50 values for this compound in spontaneously hypertensive rats (SHR) and Wistar Kyoto rats (WKY).
| Tissue | Rat Strain | IC50 (nM) |
| Lung | SHR | 1.3 |
| WKY | 1.2 | |
| Aorta | SHR | 1.8 |
| WKY | 1.8 | |
| Heart | SHR | 2.0 |
| WKY | 2.1 | |
| Brain | SHR | 3.3 |
| WKY | 3.2 | |
| Kidney | SHR | 1.6 |
| WKY | 1.7 |
Data extracted from a study on the in vitro inhibitory effects of this compound on ACEs from various tissues.[1]
Binding Kinetics Data
Experimental Protocols
The determination of ACE inhibition and binding kinetics involves several established experimental protocols. The following sections detail the methodologies commonly employed in the characterization of ACE inhibitors like this compound.
ACE Inhibition Assay (Spectrophotometric Method)
This method is widely used to determine the IC50 value of an ACE inhibitor.
Principle:
The assay is based on the ability of ACE to hydrolyze a synthetic substrate, such as Hippuryl-L-Histidyl-L-Leucine (HHL), into hippuric acid and a dipeptide. The amount of hippuric acid produced is quantified by spectrophotometry at 228 nm. In the presence of an inhibitor, the rate of HHL hydrolysis is reduced, allowing for the determination of the inhibitor's potency.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
This compound
-
Sodium borate (B1201080) buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in sodium borate buffer.
-
Prepare a stock solution of HHL in sodium borate buffer.
-
Prepare a series of dilutions of this compound in sodium borate buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add a defined volume of the ACE solution and a specific concentration of the this compound solution.
-
For the control (100% activity), add the same volume of ACE solution and buffer without the inhibitor.
-
For the blank, add buffer only.
-
Pre-incubate the tubes at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution to all tubes.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a defined volume of HCl.
-
Add ethyl acetate to each tube to extract the hippuric acid.
-
Vortex the tubes vigorously and then centrifuge to separate the aqueous and organic layers.
-
-
Measurement:
-
Carefully transfer the upper organic layer (ethyl acetate) containing the hippuric acid to a clean tube.
-
Evaporate the ethyl acetate.
-
Reconstitute the dried hippuric acid in a suitable buffer or water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ACE activity, from the resulting dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off).
Principle:
SPR detects changes in the refractive index at the surface of a sensor chip. In a typical experiment, one molecule (the ligand, e.g., ACE) is immobilized on the sensor surface, and its binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes an increase in mass at the sensor surface, which in turn leads to a change in the refractive index that is detected in real-time as a response unit (RU). By analyzing the association and dissociation phases of the interaction, the kinetic rate constants can be determined.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)
-
Angiotensin-Converting Enzyme (ACE)
-
This compound
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the ACE solution over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active esters on the surface using an injection of ethanolamine.
-
-
Analyte Interaction Analysis:
-
Inject a series of concentrations of this compound in running buffer over the immobilized ACE surface.
-
Monitor the binding in real-time, recording the association phase.
-
After the injection of this compound, flow running buffer over the surface to monitor the dissociation phase.
-
-
Surface Regeneration (if necessary):
-
Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using specialized software.
-
The association phase of the sensorgram is fitted to a kinetic model to determine the association rate constant (k_on).
-
The dissociation phase is fitted to determine the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (KD = k_off / k_on).
-
Visualizations
Signaling Pathway
The following diagram illustrates the central role of ACE in the Renin-Angiotensin System and the inhibitory action of this compound.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Workflow: ACE Inhibition Assay
The following diagram outlines the key steps in a typical spectrophotometric ACE inhibition assay.
Caption: Workflow for a spectrophotometric ACE inhibition assay.
Experimental Workflow: Surface Plasmon Resonance (SPR)
The following diagram illustrates the general workflow for determining binding kinetics using SPR.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
References
Structural Analysis of the Imidaprilat-ACE Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and functional interactions between Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, and its target, the Angiotensin-Converting Enzyme (ACE). This document collates quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support research and drug development in cardiovascular therapeutics.
Introduction: The Renin-Angiotensin System and ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. A key enzyme in this system, Angiotensin-Converting Enzyme (ACE), catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which contribute to an increase in blood pressure.
Imidapril is a prodrug that is hydrolyzed in the liver to its active form, this compound.[1] this compound is a potent, competitive inhibitor of ACE.[1][2] By binding to the active site of ACE, this compound prevents the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] Understanding the precise molecular interactions within the this compound-ACE complex is crucial for the development of next-generation antihypertensive agents with improved efficacy and safety profiles.
Quantitative Analysis of this compound-ACE Binding
The affinity of this compound for ACE has been quantified through various in vitro studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Species | Tissue/Enzyme Source | Inhibitor | Ki (nM) | Reference |
| Swine | Renal ACE | This compound (6366A) | 0.067 | [2] |
| Human | Serum ACE | This compound (6366A) | 0.04 | [2] |
| Species | Tissue Source | Inhibitor | IC50 (nM) | Reference |
| Rat (SHR) | Lung | This compound (6366A) | 1.2 ± 0.1 | [2] |
| Rat (SHR) | Aorta | This compound (6366A) | 1.5 ± 0.2 | [2] |
| Rat (SHR) | Heart | This compound (6366A) | 1.3 ± 0.1 | [2] |
| Rat (SHR) | Brain | This compound (6366A) | 1.1 ± 0.1 | [2] |
| Rat (SHR) | Kidney | This compound (6366A) | 1.0 ± 0.1 | [2] |
| Rat (WKY) | Lung | This compound (6366A) | 1.3 ± 0.1 | [2] |
| Rat (WKY) | Aorta | This compound (6366A) | 1.6 ± 0.2 | [2] |
| Rat (WKY) | Heart | This compound (6366A) | 1.4 ± 0.1 | [2] |
| Rat (WKY) | Brain | This compound (6366A) | 1.2 ± 0.1 | [2] |
| Rat (WKY) | Kidney | This compound (6366A) | 1.1 ± 0.1 | [2] |
SHR: Spontaneously Hypertensive Rats; WKY: Wistar Kyoto Rats
Structural Insights into the this compound-ACE Complex
While a specific crystal structure of the this compound-ACE complex is not publicly available, valuable structural insights can be derived from computational modeling and comparison with existing crystal structures of ACE in complex with other inhibitors, such as lisinopril (B193118) (PDB ID: 1O86).
Molecular Docking and Homology Modeling
Molecular docking simulations are a powerful tool for predicting the binding conformation of a ligand within the active site of a protein.[3] For the this compound-ACE complex, a common approach involves using the crystal structure of human testicular ACE (tACE) in complex with lisinopril as a template.[3]
The general workflow for such an in-silico analysis is as follows:
References
- 1. Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Studies on angiotensin I converting enzyme (ACE) inhibitory effect of imidapril. (I). Inhibition of various tissue ACEs in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Metabolism and Biotransformation of Imidaprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways and biotransformation of imidapril (B193102), focusing on its conversion to the active angiotensin-converting enzyme (ACE) inhibitor, imidaprilat, and its subsequent metabolic fate. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the core biochemical processes to support research and development in pharmacology and drug metabolism.
Core Biotransformation: From Prodrug to Active Moiety
Imidapril is an orally administered prodrug designed to enhance bioavailability.[1] Its therapeutic activity is realized after it undergoes metabolic conversion to its active diacid metabolite, this compound.[2][3]
Hydrolysis: The Primary Activation Pathway
The principal metabolic reaction is the hydrolysis of the ethyl ester group of imidapril.[4] This biotransformation is primarily carried out in the liver by carboxylesterase 1 (CES1), converting the inactive prodrug into the pharmacologically active this compound (also referred to as M1).[4][5] This conversion is essential for the drug's efficacy, as this compound is the molecule that competitively inhibits the angiotensin-converting enzyme.[2][3]
Caption: Primary metabolic activation of Imidapril to this compound.
Further Metabolism and Biotransformation of this compound
While the conversion to this compound is the main metabolic step, further biotransformation of imidapril and its metabolites occurs. Studies in animal models, including rats, dogs, and monkeys, have identified additional metabolites, designated M2, M3, and M4.[2] The plasma concentrations and profiles of these metabolites show significant interspecies variation.[2]
Diketopiperazine Formation: A Key Secondary Pathway
A significant secondary metabolic pathway for imidapril and its active metabolite is intramolecular cyclization to form a diketopiperazine (DKP) derivative.[6] This is a common degradation and metabolic route for many ACE inhibitors containing a dipeptide structure.[5][7] This reaction involves the internal condensation of the amine group with the carboxyl group, leading to the formation of a stable six-membered ring structure, which is pharmacologically inactive.
Caption: Formation of an inactive diketopiperazine metabolite.
The definitive structures of other metabolites, such as M2, M3, and M4, are not explicitly detailed in the current body of scientific literature. They may represent products of Phase II conjugation reactions, such as glucuronidation, but further investigation is required for their structural elucidation.
Quantitative Data Summary
The pharmacokinetic properties of imidapril and its active metabolite, this compound, have been evaluated in various preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration of Imidapril
| Species/Subject Group | Dose (mg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference(s) |
| Rats | Not Specified | 1-2 | Not Specified | 0.9-2.3 | Not Specified | [2] |
| Dogs | Not Specified | 2-6 | Not Specified | 6.3-9.3 | Not Specified | [2] |
| Hypertensive Patients | 10 (single dose) | 7.0 | 15.7 | 7.6 | ~42 | [8][9] |
| Hypertensive Patients | 10 (steady state) | 5.0 | 20.4 | >24 | - | [8][9] |
| Healthy Volunteers | 10 | Not Specified | Not Specified | ~18 | Not Specified | [8] |
Table 2: Pharmacokinetic Parameters of Imidapril Following Oral Administration
| Species/Subject Group | Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |
| Hypertensive Patients | 10 (single dose) | 2.1 | 55.4 | 140 | [8] |
| Hypertensive Patients | 10 (steady state) | 2.0 | 48.7 | 123 | [8] |
| Healthy Indonesian Subjects | Not Specified | 2.0 | 44.31 - 48.08 | 156.23 - 171.20 | [9] |
Table 3: Pharmacokinetic Parameters in Patients with Renal Impairment (10 mg Dose)
| Parameter | Healthy Volunteers | Moderate Renal Failure | Severe Renal Impairment | Reference(s) |
| Imidapril Cmax (ng/mL) | Not Specified | No significant difference | Significantly higher | [10] |
| Imidapril AUC | Not Specified | No significant difference | Significantly higher | [10] |
| This compound Cmax (ng/mL) | Not Specified | No significant difference | Significantly higher | [10] |
| This compound AUC | Not Specified | No significant difference | Significantly higher | [10] |
Table 4: Pharmacokinetic Parameters in Patients with Liver Impairment (10 mg Dose)
| Parameter | Healthy Volunteers | Patients with Liver Dysfunction | Reference(s) |
| Imidapril Plasma Conc. | Lower | Higher | [11] |
| This compound Plasma Conc. | Higher | Lower | [11] |
| Cmax (Imidapril/Imidaprilat) | Not Specified | No significant difference at steady state | [11] |
| AUC (Imidapril/Imidaprilat) | Not Specified | No significant difference at steady state | [11] |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound metabolism.
In Vitro Metabolism Using Human Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the metabolites of this compound in a controlled in vitro environment.
Objective: To determine the rate of this compound metabolism and identify its biotransformation products using human liver microsomes.
Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
This compound standard
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Control compounds (e.g., a rapidly metabolized compound like testosterone)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare stock solutions of this compound and control compounds in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <0.5%).
-
Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
MgCl2 solution
-
Human liver microsomes (final concentration typically 0.5-1.0 mg/mL)
-
This compound solution (final concentration typically 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing an equal volume of ice-cold organic solvent to terminate the reaction. The t=0 sample is taken immediately after adding NADPH.
-
Sample Processing: Vortex the terminated samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Controls:
-
No NADPH control: Replace the NADPH regenerating system with buffer to assess non-NADPH-dependent degradation.
-
No HLM control: Replace the microsome suspension with buffer to assess chemical instability.
-
Positive control: Incubate a known substrate to confirm the metabolic activity of the microsomes.
-
Caption: Workflow for in vitro metabolism study of this compound.
Analytical Methodology: LC-MS/MS for Quantification
Principle: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of imidapril, this compound, and other potential metabolites in biological matrices.
Methodology Outline:
-
Sample Preparation: Biological samples (plasma, urine, or microsomal incubates) are typically subjected to protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration.
-
Chromatographic Separation: An aliquot of the extracted sample is injected into an HPLC system. Separation is achieved on a C18 reverse-phase column with a gradient mobile phase, typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) in positive mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.
This methodology allows for the accurate determination of the rate of disappearance of the parent drug (this compound) and the rate of formation of its metabolites over time.
Conclusion
The metabolism of imidapril is characterized by a primary, essential hydrolysis step to its active form, this compound, which is primarily mediated by hepatic carboxylesterases. Further metabolism, particularly in animal models, leads to the formation of several other metabolites, including a diketopiperazine derivative formed through intramolecular cyclization. While quantitative pharmacokinetic data for imidapril and this compound are available across various species and patient populations, the definitive structures and complete biotransformation pathways of the minor metabolites remain an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for future research into the nuanced metabolic profile of this important ACE inhibitor.
References
- 1. Human Metabolome Database: Showing metabocard for Imidapril (HMDB0041907) [hmdb.ca]
- 2. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 6th communication: interspecies comparison of pharmacokinetics and excretion of imidapril metabolites in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 2nd communication: tissue distribution and whole-body autoradiography of imidapril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 4th communication: placental transfer and secretion into milk in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mutagenicity analysis of imidapril hydrochloride and its degradant, diketopiperazine derivative, nitrosation mixtures by in vitro Ames test with two strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 8. Single dose and steady state pharmacokinetics and pharmacodynamics of the ACE-inhibitor imidapril in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Pharmacokinetics of imidapril and its active metabolite this compound following single dose and during steady state in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of imidapril and its active metabolite this compound following single dose and during steady state in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidaprilat's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidapril (B193102), a prodrug, is rapidly metabolized in the liver to its active diacid form, imidaprilat.[1] this compound is a potent, long-acting inhibitor of the angiotensin-converting enzyme (ACE), a critical component of the renin-angiotensin-aldosterone system (RAAS).[1][2] By competitively blocking ACE, this compound prevents the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II. This action leads to a cascade of effects including vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure, making it an effective therapeutic agent for hypertension and heart failure.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the RAAS, presenting available quantitative data, detailed experimental protocols for assessing RAAS components, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a hormonal cascade that plays a crucial role in the regulation of blood pressure, fluid and electrolyte balance.[1] The system is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure.[3] Renin cleaves angiotensinogen (B3276523), a protein produced by the liver, to form angiotensin I.[3] Angiotensin I is then converted to angiotensin II by ACE, which is primarily found in the lungs.[3]
Angiotensin II exerts its effects through several mechanisms:
-
Vasoconstriction: It is a potent vasoconstrictor, directly increasing blood pressure.[3]
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[3]
-
Sympathetic Nervous System Activation: It enhances the release of norepinephrine (B1679862) from sympathetic nerve endings.
-
Cellular Growth and Proliferation: It can contribute to cardiac and vascular hypertrophy and remodeling.
Mechanism of Action of this compound
Imidapril is administered orally as a prodrug to enhance its bioavailability. In the liver, it undergoes hydrolysis to form its active metabolite, this compound.[1] this compound is a competitive inhibitor of ACE. It binds to the active site of the enzyme, preventing angiotensin I from being converted to angiotensin II.[1] This inhibition of ACE activity is the primary mechanism through which this compound exerts its therapeutic effects.
The key consequences of ACE inhibition by this compound include:
-
Decreased Angiotensin II Levels: This leads to vasodilation of both arteries and veins, reducing peripheral vascular resistance and lowering blood pressure.
-
Reduced Aldosterone Secretion: The decrease in angiotensin II leads to a reduction in aldosterone release from the adrenal glands. This results in decreased sodium and water retention, contributing to the blood pressure-lowering effect.[2]
-
Increased Bradykinin (B550075) Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases bradykinin levels, which further contributes to vasodilation.
Quantitative Effects of ACE Inhibitors on the RAAS
While specific quantitative data for the percentage change in renin, angiotensin II, and aldosterone levels following this compound administration were not available in the reviewed literature, data from studies on other ACE inhibitors can provide an indication of the expected magnitude of these changes.
A study on fosinopril, another ACE inhibitor, in patients with suspected primary aldosteronism, demonstrated a significant impact on the aldosterone/renin ratio.
| Parameter | Drug | Dosage | Patient Population | Percentage Change | Reference |
| Aldosterone/Plasma Renin Activity Ratio (ARR) | Fosinopril | 20 mg daily | Patients with suspected primary aldosteronism | -30% ± 24% | [4] |
It is important to note that the magnitude of the effect of ACE inhibitors on RAAS components can be influenced by various factors, including the specific drug, dosage, duration of treatment, and the patient's underlying condition and genetic predispositions.
Experimental Protocols for Measuring RAAS Components
The quantification of renin, angiotensin II, and aldosterone is crucial for evaluating the pharmacodynamic effects of drugs like this compound. The following are detailed methodologies commonly employed in clinical and preclinical research.
Measurement of Plasma Renin Activity (PRA)
Plasma renin activity is typically measured by radioimmunoassay (RIA), which quantifies the rate of angiotensin I generation from endogenous angiotensinogen.
Protocol:
-
Blood Collection: Venous blood is drawn into a chilled tube containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood sample is immediately centrifuged at 4°C to separate the plasma.
-
Angiotensin I Generation: A known volume of plasma is incubated at 37°C for a specific period (e.g., 1.5 to 3 hours) to allow renin to act on angiotensinogen and generate angiotensin I. A parallel sample is kept at 4°C to prevent enzymatic activity and serves as a blank.
-
Radioimmunoassay:
-
Standard Curve Preparation: A standard curve is generated using known concentrations of unlabeled angiotensin I.
-
Competitive Binding: The generated angiotensin I in the plasma samples and the standards are incubated with a fixed amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a limited amount of anti-angiotensin I antibody. The unlabeled angiotensin I from the sample competes with the radiolabeled angiotensin I for binding to the antibody.
-
Separation: The antibody-bound angiotensin I is separated from the free angiotensin I (e.g., by precipitation with a second antibody or charcoal).
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of angiotensin I in the sample is determined by comparing its radioactivity to the standard curve.
-
-
Calculation: PRA is expressed as the amount of angiotensin I generated per unit of plasma per unit of time (e.g., ng/mL/hour).
Measurement of Angiotensin II
Angiotensin II levels can be measured by RIA or more recently by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.
Protocol (LC-MS/MS):
-
Blood Collection and Plasma Separation: Similar to the PRA protocol, blood is collected in chilled tubes with protease inhibitors and EDTA, followed by immediate centrifugation to obtain plasma.
-
Solid-Phase Extraction (SPE): Angiotensin II is extracted from the plasma using a solid-phase extraction cartridge to remove interfering substances.
-
Liquid Chromatography (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The angiotensin II is separated from other components based on its physicochemical properties as it passes through a chromatographic column.
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where angiotensin II molecules are ionized (e.g., by electrospray ionization).
-
Mass Selection (MS1): The parent ion corresponding to the mass-to-charge ratio (m/z) of angiotensin II is selected.
-
Fragmentation (Collision-Induced Dissociation): The selected parent ions are fragmented by collision with an inert gas.
-
Mass Analysis (MS2): The resulting fragment ions are analyzed, and specific fragment ions characteristic of angiotensin II are detected.
-
-
Quantification: The amount of angiotensin II in the sample is quantified by comparing the signal intensity of its characteristic fragment ions to that of a known amount of an internal standard (e.g., a stable isotope-labeled angiotensin II) added to the sample before extraction.
Measurement of Aldosterone
Aldosterone concentrations are commonly measured by RIA or LC-MS/MS.
Protocol (RIA):
-
Blood Collection and Plasma/Serum Separation: Venous blood is collected, and either plasma (with EDTA or heparin) or serum is separated by centrifugation.
-
Extraction: Aldosterone is extracted from the plasma or serum using an organic solvent (e.g., dichloromethane) to separate it from binding proteins and other interfering substances.
-
Chromatography (Optional): For higher specificity, the extract may be further purified using chromatography (e.g., celite column chromatography).
-
Radioimmunoassay:
-
Standard Curve Preparation: A standard curve is prepared with known amounts of unlabeled aldosterone.
-
Competitive Binding: The extracted aldosterone and the standards are incubated with a specific anti-aldosterone antibody and a fixed amount of radiolabeled aldosterone (e.g., ³H-aldosterone).
-
Separation: The antibody-bound aldosterone is separated from the free aldosterone.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter. The concentration of aldosterone in the sample is determined by interpolation from the standard curve.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound's action on the RAAS.
Experimental Workflow for RAAS Biomarker Analysis
Caption: Workflow for RAAS biomarker measurement.
Logical Relationship of this compound's Therapeutic Effect
Caption: Logical flow of this compound's therapeutic action.
Conclusion
This compound, the active metabolite of imidapril, is a potent and effective inhibitor of the angiotensin-converting enzyme. Its mechanism of action is centered on the disruption of the renin-angiotensin-aldosterone system, leading to a reduction in angiotensin II and aldosterone levels. This results in vasodilation and decreased sodium and water retention, which are the cornerstones of its antihypertensive and cardioprotective effects. While specific quantitative data on the direct impact of this compound on all RAAS components remains to be fully elucidated in publicly available literature, the established pharmacology of ACE inhibitors provides a strong framework for understanding its clinical efficacy. Further research with detailed reporting of RAAS biomarker modulation would be beneficial for a more precise understanding of this compound's pharmacodynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 6th communication: interspecies comparison of pharmacokinetics and excretion of imidapril metabolites in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/Pharmacodynamic Modeling of Renin-Angiotensin Aldosterone Biomarkers Following Angiotensin-Converting Enzyme (ACE) Inhibition Therapy with Benazepril in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug effects on aldosterone/plasma renin activity ratio in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidaprilat's Expanding Therapeutic Landscape: A Technical Guide to its Cellular and Molecular Targets Beyond ACE
For Immediate Release
This technical guide provides an in-depth exploration of the cellular and molecular targets of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril (B193102), extending beyond its well-established role in the renin-angiotensin system. This document is intended for researchers, scientists, and drug development professionals interested in the pleiotropic effects of this cardiovascular therapeutic agent.
Abstract
This compound's therapeutic efficacy in hypertension and heart failure is primarily attributed to its potent inhibition of angiotensin-converting enzyme (ACE). However, a growing body of evidence reveals that this compound interacts with a diverse range of cellular and molecular targets, contributing to a broader pharmacological profile. This guide synthesizes current research on these non-ACE targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. The explored targets include Matrix Metalloproteinase-9 (MMP-9), components of the insulin (B600854) signaling pathway, and its modulatory effects on angiogenesis and neuroprotection, offering new perspectives for future therapeutic applications.
Direct Inhibition of Matrix Metalloproteinase-9 (MMP-9)
This compound has been identified as a direct inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in extracellular matrix degradation and tissue remodeling. This inhibitory action is independent of its effects on ACE.
Quantitative Data: MMP-9 Inhibition
While specific IC50 or Ki values for this compound's inhibition of MMP-9 are not consistently reported in the reviewed literature, studies have demonstrated a dose-dependent inhibitory effect. Notably, Imidapril has been shown to possess a stronger inhibitory activity against MMP-9 compared to another ACE inhibitor, lisinopril[1].
| Target | Drug | Effect | Quantitative Data | Reference |
| MMP-9 | This compound | Direct Inhibition | Stronger inhibitory activity than lisinopril. Dose-dependent inhibition observed in elastase-induced abdominal aortic aneurysm models. | [1][2] |
Experimental Protocol: MMP-9 Activity Assay (Zymography)
The following is a generalized protocol for assessing MMP-9 activity, as inferred from methodologies in related studies.
-
Sample Preparation: Aortic tissue extracts from an experimental model (e.g., elastase-induced abdominal aortic aneurysm in mice) are prepared in a lysis buffer.
-
Protein Quantification: The total protein concentration of the extracts is determined using a standard method like the Bradford assay.
-
Zymography:
-
Samples are loaded onto a polyacrylamide gel containing gelatin as a substrate.
-
Electrophoresis is performed under non-reducing conditions to separate proteins based on their molecular weight.
-
The gel is then incubated in a renaturing buffer to allow the MMPs to renature.
-
Subsequently, the gel is incubated in a developing buffer, allowing the active MMPs to digest the gelatin.
-
The gel is stained with Coomassie Brilliant Blue and then destained. Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation.
-
-
Inhibition Assay: To determine the inhibitory effect of this compound, the aortic extracts are pre-incubated with varying concentrations of this compound before being subjected to zymography. The reduction in the intensity of the clear bands corresponding to MMP-9 indicates the degree of inhibition.
-
Data Analysis: The band intensities are quantified using densitometry software.
Signaling Pathway: this compound and MMP-9 Inhibition
Modulation of the Insulin Signaling Pathway
Imidapril has been shown to improve insulin sensitivity, a crucial factor in metabolic health. This effect is mediated, in part, by the enhancement of key signaling molecules downstream of the insulin receptor.
Quantitative Data: Effects on Insulin Signaling
| Target Pathway Component | Drug | Effect | Quantitative Data | Reference | | :--- | :--- | :--- | :--- | | IRS-1 Tyrosine Phosphorylation (Muscle) | Imidapril | Enhancement | 70% increase |[3] | | PI 3-Kinase Activity (IRS-1 associated, Liver) | Imidapril | Enhancement | 110% increase |[3] | | PI 3-Kinase Activity (IRS-1 associated, Muscle) | Imidapril | Enhancement | 20% increase |[3] |
Experimental Protocol: PI 3-Kinase Activity Assay
The following protocol is a generalized representation of a PI 3-Kinase activity assay.
-
Cell Culture and Treatment: A suitable cell line (e.g., hepatocytes or muscle cells) is cultured and treated with insulin in the presence or absence of this compound.
-
Immunoprecipitation: Insulin Receptor Substrate-1 (IRS-1) is immunoprecipitated from cell lysates using an anti-IRS-1 antibody.
-
Kinase Reaction: The immunoprecipitated IRS-1 complexes are incubated with phosphatidylinositol 4,5-bisphosphate (PIP2) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) to allow the associated PI 3-Kinase to catalyze the formation of phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Lipid Extraction and Separation: The lipids are extracted and separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled PIP3 is quantified using autoradiography and densitometry, reflecting the PI 3-Kinase activity.
Signaling Pathway: this compound's Influence on Insulin Signaling
Pro-Angiogenic Effects and Involvement of Bradykinin (B550075) Receptors
This compound has demonstrated pro-angiogenic properties, particularly in the context of tissue ischemia. This effect is thought to be mediated through pathways involving bradykinin B1 and B2 receptors.
Quantitative Data: Pro-Angiogenic Effects
Specific quantitative data on the extent of angiogenesis (e.g., fold increase in capillary density) at defined this compound concentrations are limited in the available literature. However, studies have shown a significant enhancement of angiogenesis in a hindlimb ischemia model with Imidapril treatment.
| Process | Drug | Effect | Experimental Model | Key Mediators | Reference |
| Angiogenesis | Imidapril | Enhancement | Mouse Hindlimb Ischemia | Bradykinin B1 & B2 Receptors, Angiotensin II Type 2 Receptor | [4] |
Experimental Protocol: Mouse Hindlimb Ischemia Model
The following is a summary of the experimental workflow for a mouse hindlimb ischemia model to study angiogenesis.
-
Surgical Procedure:
-
Mice are anesthetized.
-
The femoral artery on one side is ligated and excised to induce hindlimb ischemia.
-
-
Drug Administration: Mice are treated with Imidapril (e.g., via oral gavage or in drinking water) or a vehicle control for a specified period.
-
Blood Flow Measurement: Blood flow in the ischemic and non-ischemic limbs is monitored over time using techniques like Laser Doppler Perfusion Imaging.
-
Capillary Density Analysis:
-
At the end of the treatment period, the gastrocnemius muscles are harvested.
-
Muscle sections are stained with antibodies against endothelial cell markers (e.g., CD31).
-
Capillary density is quantified by counting the number of capillaries per muscle fiber or per unit area.
-
-
Receptor Blockade (Optional): To investigate the involvement of specific receptors, a separate cohort of mice can be co-treated with Imidapril and antagonists for bradykinin B1 or B2 receptors.
Logical Relationship: this compound-Induced Angiogenesis
Neuroprotective Effects
This compound exhibits neuroprotective properties by mitigating oxidative stress and excitotoxicity in the brain.
Quantitative Data: Neuroprotection
| Effect | Experimental Model | Mechanism | Reference |
| Neuroprotection | MPP+-induced neurotoxicity in rat striatum | Decreased hydroxyl radical formation and dopamine (B1211576) efflux | [5] |
Experimental Protocol: In Vivo Neuroprotection Assay (Microdialysis)
This protocol provides a general outline for assessing neuroprotection in a rat model of neurotoxicity.
-
Animal Model: Anesthetized rats are used. A microdialysis probe is implanted into the striatum.
-
Induction of Neurotoxicity: A neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+), is infused through the microdialysis probe to induce neuronal damage, characterized by the generation of hydroxyl radicals and an increase in dopamine efflux.
-
Treatment: this compound is co-infused with the neurotoxin or administered systemically prior to the toxin infusion.
-
Sample Collection: Dialysate samples are collected at regular intervals to measure the levels of hydroxyl radicals (often trapped and measured as 2,3-dihydroxybenzoic acid) and dopamine.
-
Analysis: The concentrations of the markers of neurotoxicity in the dialysate are determined using techniques like High-Performance Liquid Chromatography (HPLC). A reduction in the levels of these markers in the this compound-treated group compared to the control group indicates a neuroprotective effect.
Other Potential Targets and Future Directions
Research suggests that this compound's effects may extend to other molecular targets, although the evidence is less established.
-
Aminopeptidase P (APP): Unlike some other ACE inhibitors, this compound does not appear to significantly inhibit Aminopeptidase P, an enzyme involved in bradykinin metabolism. This differential effect may contribute to the lower incidence of cough associated with Imidapril compared to other drugs in its class. Further quantitative studies are needed to confirm the IC50 of this compound for APP.
-
Arginase: The potential interaction between this compound and arginase, an enzyme that competes with nitric oxide synthase for the substrate L-arginine, remains an unexplored area. Investigating this could provide insights into this compound's effects on endothelial function and nitric oxide bioavailability.
Conclusion
This compound's pharmacological actions extend beyond its primary function as an ACE inhibitor. Its ability to directly inhibit MMP-9, modulate the insulin signaling pathway, promote angiogenesis, and exert neuroprotective effects highlights its potential for broader therapeutic applications. Further research is warranted to fully elucidate the quantitative aspects of these interactions and to translate these findings into novel clinical strategies for a range of cardiovascular, metabolic, and neurological disorders. This guide serves as a foundational resource for scientists and clinicians dedicated to advancing our understanding and application of this multifaceted therapeutic agent.
References
- 1. Molecular mechanism of imidapril for cardiovascular protection via inhibition of MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of matrix metalloproteinase-9 inhibition by imidapril for prevention of abdominal aortic aneurysms in angiotensin II type 1 receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidapril, an angiotensin-converting enzyme inhibitor, improves insulin sensitivity by enhancing signal transduction via insulin receptor substrate proteins and improving vascular resistance in the Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an angiotensin-converting enzyme inhibitor exerts neuroprotective effect via decreasing dopamine efflux and hydroxyl radical generation induced by bisphenol A and MPP+ in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Imidaprilat using High-Performance Liquid Chromatography (HPLC)
Audience: This document is intended for researchers, scientists, and professionals in drug development involved in the quantitative analysis of Imidaprilat.
Introduction
Imidapril (B193102) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It functions as a prodrug, which is metabolized in the liver to its active form, this compound.[1][2] this compound exhibits a significantly higher therapeutic activity than its parent compound.[3] Therefore, a reliable and accurate method for the quantification of this compound is essential for pharmacokinetic studies, drug stability testing, and quality control of pharmaceutical formulations.[1][4] This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound.
Principle
The method employs reverse-phase chromatography, where the stationary phase is non-polar (typically a C18 column) and the mobile phase is a polar mixture of an aqueous buffer and organic solvents.[5][6] this compound is separated from the parent drug, Imidapril, and other potential degradation products or matrix components based on its differential partitioning between the stationary and mobile phases. Quantification is achieved by detecting the analyte using a UV detector at a wavelength where it exhibits significant absorbance, typically around 210 nm.[4][7]
Experimental Protocols
Apparatus and Materials
-
Apparatus:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Visible detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18).
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Ammonium (B1175870) acetate (B1210297) or Potassium dihydrogen phosphate (B84403) (AR grade).
-
Ortho-phosphoric acid or Acetic acid for pH adjustment.
-
Water (Milli-Q or HPLC grade).
-
Chromatographic Conditions
The following conditions are optimized for the separation and quantification of this compound, based on established methods for Imidapril and its related compounds.[7][8]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna)[7][8] |
| Mobile Phase A | Ammonium Acetate Buffer (pH 5.0) or Phosphate Buffer (pH 2.5-3.0)[4][7][8] |
| Mobile Phase B | Acetonitrile:Methanol (1:1, v/v)[7] |
| Flow Rate | 0.8 - 1.0 mL/min[4][7] |
| Detection Wavelength | 210 nm[4][7] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C or Ambient[4] |
| Run Time | ~40 minutes (Gradient)[7] or shorter for isocratic methods |
| Elution Mode | Gradient or Isocratic[7][8] |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare the aqueous buffer (Mobile Phase A), dissolve the appropriate amount of ammonium acetate or potassium phosphate in HPLC-grade water.
-
Adjust the pH to the desired value (e.g., 5.0) using a suitable acid like acetic acid or ortho-phosphoric acid.[4][7]
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Working Standard Solutions:
Sample Preparation Protocol
The sample preparation procedure is critical for removing interferences and ensuring method accuracy.[11]
A. For Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose into a volumetric flask.
-
Add a portion of the mobile phase or a suitable solvent, sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Make up the volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[10]
B. For Biological Matrices (e.g., Plasma): This protocol involves protein precipitation followed by Solid-Phase Extraction (SPE) for sample clean-up.[4][11][12]
-
Protein Precipitation: To 1 mL of plasma sample, add 2 mL of cold acetonitrile or methanol. Vortex for 2 minutes to precipitate proteins.[12]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute this compound with a small volume of methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase and inject into the HPLC system.[4]
System Suitability, Calibration, and Quantification
-
System Suitability: Before starting the analysis, inject a standard solution multiple times to check system suitability parameters. Key parameters include theoretical plates (>2000), tailing factor (<1.5), and resolution between adjacent peaks (>1.5).
-
Calibration Curve: Inject the prepared working standard solutions in increasing order of concentration. Plot a calibration curve of the peak area versus the concentration of this compound. The curve should exhibit linearity, with a correlation coefficient (r²) of ≥ 0.998.[8]
-
Quantification: Inject the prepared unknown samples. The concentration of this compound is determined by interpolating its peak area from the linear regression equation of the calibration curve.
Data Presentation
Quantitative data from method validation studies are summarized below.
Table 1: Summary of HPLC Method Validation Parameters
| Validation Parameter | Typical Performance Result | Reference |
| Linearity Range | 5 - 100 µg/mL (Formulation) 0.2 - 50 ng/mL (Plasma) | [3][4][8] |
| Correlation Coefficient (r²) | > 0.998 | [8] |
| Limit of Detection (LOD) | 0.000734 µg/mL (Formulation) 0.2 ng/mL (Plasma) | [4][8] |
| Limit of Quantification (LOQ) | 0.002446 µg/mL (Formulation) ~0.6 ng/mL (Plasma) | [4][8] |
| Accuracy (% Recovery) | 98 - 102% | [5][8] |
| Precision (% RSD) | < 2% | [8][13] |
Workflow Visualization
The logical flow of quantifying this compound from a biological sample is depicted below.
Caption: Workflow for this compound analysis from biological samples.
The described RP-HPLC method is simple, accurate, and precise for the quantification of this compound in both pharmaceutical dosage forms and biological matrices. The protocol, including detailed sample preparation steps, provides a reliable framework for routine analysis in quality control and for demanding applications such as pharmacokinetic research. The validation parameters confirm that the method is robust and suitable for its intended purpose.
References
- 1. Pharmacokinetic and pharmacodynamic study of this compound, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of imidapril and its active metabolite this compound following single dose and during steady state in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Development and Validation of a Stability-Indicating HPLC Method for Imidapril and Its Degradation Products Using a Design of Experiment (DoE) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. nacalai.com [nacalai.com]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: Quantitative Analysis of Imidaprilat in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and chronic heart failure. It is a prodrug that is rapidly metabolized in the liver to its active form, Imidaprilat. The therapeutic efficacy of Imidapril is directly related to the systemic exposure of this compound. Therefore, a sensitive and selective bioanalytical method for the quantification of this compound in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.
Principle of the Method
This method employs Solid-Phase Extraction (SPE) to isolate this compound and an internal standard (IS) from human plasma. The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Standards: this compound and a suitable internal standard (e.g., Enalaprilat or a stable isotope-labeled this compound).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid (analytical grade).
-
Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.
-
SPE Cartridges: Oasis HLB (30 mg, 1 cc) or equivalent.
-
Labware: Polypropylene tubes, volumetric flasks, and pipettes.
Instrumentation
-
LC System: An HPLC or UHPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., semi-micro ODS column).
-
Data System: Software for instrument control, data acquisition, and processing.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards (CS): Spike appropriate amounts of the working solutions into drug-free human plasma to prepare a calibration curve. A suggested range is 0.2 to 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.6, 20, and 40 ng/mL).
Plasma Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: Allow plasma samples (CS, QC, and unknown) to thaw at room temperature. Vortex to ensure homogeneity. To 200 µL of plasma, add 20 µL of the IS working solution and vortex. Add 200 µL of 4% phosphoric acid to deproteinize the sample.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
LC-MS/MS Method Workflow
A diagram of the overall experimental workflow is presented below.
Caption: Workflow for this compound quantification in plasma.
Data Presentation: Quantitative Parameters
The following tables summarize the key parameters for the LC-MS/MS method.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC Parameters | |
| Column | Semi-micro ODS (C18) Column |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic: 25% B |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 378.0 → 206.0 |
| MRM Transition (Imidapril) | m/z 406.0 → 234.0 |
| MRM Transition (IS - Enalaprilat) | m/z 349.0 → 206.0 (Example) |
| Collision Gas | Argon |
| Source Temperature | 500°C |
Table 2: Method Validation Summary
This table presents typical performance characteristics for a validated bioanalytical method according to regulatory guidelines.
| Parameter | Acceptance Criteria | Example Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.2 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Precision < 20%, Accuracy ±20% | 0.2 ng/mL |
| Precision (Intra- & Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | < 13.2% |
| Accuracy (Intra- & Inter-day) | Within ±15% of nominal value (±20% at LLOQ) | Within acceptance range |
| Recovery | Consistent, precise, and reproducible | > 85% (Typical) |
| Matrix Effect | Assessed to ensure no significant ion suppression/enhancement | Not significant |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ±15% of initial | Stable |
Conclusion
The LC-MS/MS protocol detailed in this application note provides a robust, sensitive, and selective method for the quantification of this compound in plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable data. This method is well-suited for pharmacokinetic and bioequivalence studies in a regulated bioanalytical environment.
Application Notes and Protocols for In Vivo Study of Imidaprilat in Hypertensive Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidapril (B193102) is an orally active prodrug that is rapidly hydrolyzed in the liver to its potent, long-acting angiotensin-converting enzyme (ACE) inhibitor, imidaprilat.[1][2] ACE inhibitors are a class of drugs used primarily in the treatment of hypertension and congestive heart failure. They work by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby causing vasodilation and a reduction in blood pressure.[1][3] Additionally, ACE inhibition prevents the degradation of bradykinin, which stimulates the release of nitric oxide (NO), a vasodilator.[4]
This document provides a detailed experimental design for evaluating the in vivo efficacy of imidapril in hypertensive rat models, including comprehensive protocols for key assays and data presentation guidelines. The focus is on the spontaneously hypertensive rat (SHR) and the L-NAME-induced hypertensive rat models, which are widely used to investigate the pathophysiology of hypertension and to assess the efficacy of antihypertensive drugs.[1]
Data Presentation: Summary of Imidapril's Effects
The following tables summarize quantitative data from various studies on the effects of imidapril in hypertensive rat models.
Table 1: Effects of Imidapril on Systolic Blood Pressure (SBP) and Cardiac Mass in Hypertensive Rat Models.
| Animal Model | Treatment Group | Dose | Duration | SBP (mmHg) | Heart Weight / Body Weight Ratio | Reference |
|---|---|---|---|---|---|---|
| L-NAME-Induced Hypertension | L-NAME + Vehicle | - | 6 weeks | 228.4 ± 10.1 | Increased vs. Control | [4] |
| L-NAME + Imidapril | 10 mg/L (drinking water) | 6 weeks | Normalized vs. Control | Normalized vs. Control | [4] | |
| Spontaneously Hypertensive Rats (SHRSP) | SHRSP + Vehicle | - | 4 weeks | 218 ± 5 | 4.1 ± 0.1 (mg/g) | [5] |
| SHRSP + Imidapril | 1 mg/d SC | 4 weeks | 179 ± 7 | 3.8 ± 0.1 (mg/g) | [5] | |
| SHRSP + Imidapril | 10 mg/d SC | 4 weeks | 139 ± 5 | 3.3 ± 0.1 (mg/g) | [5] | |
| Dahl Salt-Sensitive (DS) Rats | DS + Vehicle (DSCHF-V) | - | 7 weeks | Markedly Increased | Significantly Increased | [6][7] |
| | DS + Imidapril (DSCHF-I) | 1 mg/kg/day | 7 weeks | Subdepressor Dose | Significantly Ameliorated |[6][7] |
Table 2: Effects of Imidapril on Renal and Molecular Parameters in Hypertensive Rat Models.
| Animal Model | Treatment Group | Dose | Duration | Key Molecular/Renal Findings | Reference |
|---|---|---|---|---|---|
| L-NAME-Induced Hypertension in SHR | L-NAME + Vehicle | - | 3 weeks | Increased urinary protein, serum creatinine, and renal TGF-β1 mRNA. | [8] |
| L-NAME + Imidapril | Not specified | 3 weeks | Significantly lowered urinary protein, serum creatinine, and attenuated TGF-β1 mRNA. | [8] | |
| Dahl Salt-Sensitive (DS) Rats | DS + Vehicle (DSCHF-V) | - | 7 weeks | Suppressed eNOS mRNA and protein; Increased iNOS mRNA and protein. | [6] |
| DS + Imidapril (DSCHF-I) | 1 mg/kg/day | 7 weeks | Significantly increased eNOS mRNA and protein; Significantly decreased iNOS mRNA and protein. | [6] | |
| Spontaneously Hypertensive Rats (SHRSP) | SHRSP + Vehicle | - | 4 weeks | Attenuated NO release in response to acetylcholine (B1216132) (+7.6 ± 2.1 fmol/min/g). | [5] |
| | SHRSP + Imidapril | 10 mg/d SC | 4 weeks | Significantly increased NO release in response to acetylcholine (+27.1 ± 6.4 fmol/min/g). |[5] |
Experimental Workflow and Signaling Pathways
Visualizations
Caption: Overall experimental workflow for studying this compound in hypertensive rats.
Caption: this compound inhibits ACE, reducing Angiotensin II and increasing Bradykinin.
Experimental Protocols
Protocol 1: Induction of L-NAME Hypertension in Rats
This protocol describes the induction of hypertension using Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective inhibitor of nitric oxide synthase (NOS).[1]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Drinking water bottles
-
Standard rat chow
Procedure:
-
Acclimatize rats for at least one week in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.[1]
-
Prepare the L-NAME solution by dissolving it in drinking water at a concentration of 40-500 mg/L. The concentration may need optimization depending on the desired severity of hypertension.[4][9]
-
Replace the standard drinking water of the experimental group with the L-NAME solution. The control group continues to receive normal drinking water.
-
Provide the L-NAME solution as the sole source of drinking water for a period of 3 to 6 weeks.[8][9]
-
Monitor the development of hypertension by measuring systolic blood pressure weekly using the tail-cuff method (see Protocol 2).[1] A significant and sustained increase in blood pressure compared to the control group indicates successful induction of hypertension.
Protocol 2: Measurement of Systolic Blood Pressure (Tail-Cuff Method)
This non-invasive method is used for repeated blood pressure measurements in conscious rats.[1]
Materials:
-
Rat restrainer
-
Tail-cuff system with an occlusion cuff and a pulse transducer/sensor
-
Heating pad or chamber to warm the rat
Procedure:
-
Gently warm the rat for 10-15 minutes at approximately 32-34°C to facilitate the detection of tail artery pulses by causing vasodilation.
-
Place the rat in an appropriately sized restrainer to minimize movement and stress.[1]
-
Securely place the occlusion cuff and pulse transducer on the base of the rat's tail.[1]
-
Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to occlude blood flow.[1]
-
Slowly and automatically deflate the cuff at a constant rate. The system will detect the return of the pulse as the pressure in the cuff falls below the systolic pressure.[1]
-
Record at least three to five consecutive stable readings for each rat.
-
Calculate the average of the stable readings to determine the systolic blood pressure for that time point.
Protocol 3: Drug Administration (Oral Gavage)
This protocol outlines the oral administration of imidapril to hypertensive rats.[1]
Materials:
-
Imidapril hydrochloride
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Oral gavage needle (stainless steel, ball-tipped)
-
Syringe
Procedure:
-
Prepare the imidapril suspension or solution in the chosen vehicle at the desired concentration (e.g., 1 mg/kg).[6][9]
-
Gently restrain the rat.
-
Measure the distance from the rat's oral cavity to the xiphoid process to estimate the correct insertion depth for the gavage needle.
-
Insert the ball-tipped gavage needle into the esophagus and gently advance it to the predetermined depth.
-
Administer the imidapril suspension or vehicle to the rats once daily.[1]
-
Carefully remove the needle and return the rat to its cage. Monitor the animal for any signs of distress.
Protocol 4: Assessment of Cardiac Hypertrophy and Fibrosis
This protocol describes the evaluation of cardiac hypertrophy by measuring the heart weight to body weight ratio and histological analysis of fibrosis.
Materials:
-
Analytical balance
-
Euthanasia solution (e.g., CO2, overdose of anesthetic)
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Masson's trichrome stain
-
Microscope with imaging software
Procedure:
-
At the end of the treatment period, record the final body weight of the euthanized rat.
-
Perform a thoracotomy and carefully excise the heart.
-
Wash the heart in ice-cold PBS to remove blood, then gently blot it dry.
-
Separate the atria and large vessels from the ventricles. Weigh the ventricles (or the whole heart) to obtain the heart weight (HW).
-
Calculate the heart weight to body weight ratio (HW/BW, mg/g) as an index of cardiac hypertrophy.[10]
-
For histological analysis, fix the heart tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue, embed it in paraffin, and cut 4-5 µm thick sections.
-
Stain the sections with Masson's trichrome to visualize collagen fibers (blue), indicating fibrosis, against the myocardium (red).[9]
-
Quantify the fibrotic area using image analysis software as a percentage of the total myocardial area.
Protocol 5: Quantification of Nitric Oxide (Griess Assay)
This protocol measures nitrite (B80452) (a stable metabolite of NO) in plasma or tissue homogenates as an indicator of NO production.
Materials:
-
Plasma or tissue supernatant samples
-
Griess Reagent kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrate (B79036) reductase (if measuring total nitrate + nitrite)
-
NADPH
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
If measuring total NO production (nitrate + nitrite), first incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite according to the kit manufacturer's instructions.[1]
-
Pipette 50 µL of each sample or standard into a 96-well plate in duplicate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well.[1]
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.[1]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[1]
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Protection of the cardiovascular system by imidapril, a versatile angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidapril, an angiotensin-converting enzyme inhibitor, improves insulin sensitivity by enhancing signal transduction via insulin receptor substrate proteins and improving vascular resistance in the Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of imidapril on NOS expression and myocardial remodelling in failing heart of Dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Imidapril improves L-NAME-exacerbated nephrosclerosis with TGF-beta 1 inhibition in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of imidapril on myocardial remodeling in L-NAME-induced hypertensive rats is associated with gene expression of NOS and ACE mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of imidapril and TA-606 on rat dilated cardiomyopathy after myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing ACE Activity in the Presence of Imidaprilat
Introduction
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin-aldosterone system (RAAS), playing a critical role in the regulation of blood pressure. It functions as a zinc-dependent metalloproteinase, catalyzing the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin, further contributing to its pressor effects. Inhibition of ACE is a well-established therapeutic strategy for managing hypertension and heart failure.
Imidaprilat is the active, di-acid metabolite of the prodrug imidapril (B193102). Following oral administration, imidapril is hydrolyzed in the liver to form this compound, which then acts as a potent and specific inhibitor of ACE. Accurate assessment of this compound's inhibitory effect on ACE activity is crucial for preclinical research, drug development, and clinical pharmacology.
This document provides a detailed protocol for the in vitro assessment of ACE activity in the presence of this compound, utilizing the fluorometric substrate o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-p-Phe(NO2)-Pro).
Principle of the Assay
The assay is based on the principle of fluorescence resonance energy transfer (FRET). The substrate, Abz-Gly-p-Phe(NO2)-Pro, contains a fluorescent group (Abz) and a quenching group (p-Phe(NO2)). In the intact substrate, the fluorescence of the Abz group is quenched. When ACE cleaves the substrate, the fluorescent and quenching moieties are separated, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the ACE activity. The presence of an inhibitor like this compound will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory effect of this compound on ACE activity is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Inhibitor | Target Enzyme | Substrate | IC50 (nM) | Assay Condition |
| This compound | Angiotensin-Converting Enzyme (ACE) | Abz-Gly-p-Phe(NO2)-Pro | 1.9 - 5.2 | In vitro, fluorometric |
Experimental Protocol
This protocol outlines the steps for determining the IC50 of this compound for ACE.
1. Materials and Reagents
-
Purified rabbit lung ACE (or other suitable source)
-
This compound hydrochloride
-
Fluorometric ACE substrate: Abz-Gly-p-Phe(NO2)-Pro
-
Assay Buffer: 100 mM Tris-HCl buffer, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2
-
96-well black microplates (for fluorescence reading)
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
Dimethyl sulfoxide (B87167) (DMSO)
2. Preparation of Solutions
-
ACE Stock Solution: Reconstitute purified ACE in assay buffer to a concentration of 1 U/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock to the desired working concentration (e.g., 20 mU/mL) with assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Working Solutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Substrate Solution: Prepare a 0.45 mM solution of Abz-Gly-p-Phe(NO2)-Pro in the assay buffer.
3. Assay Procedure
-
Plate Setup: Add 20 µL of the various this compound working solutions to the wells of the 96-well microplate. For the control (100% activity), add 20 µL of assay buffer. For the blank (no enzyme activity), add 40 µL of assay buffer.
-
Enzyme Addition: Add 20 µL of the diluted ACE working solution to all wells except the blank.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 160 µL of the pre-warmed substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes (Excitation: 360 nm, Emission: 460 nm).
4. Data Analysis
-
Calculate Reaction Rates: For each concentration of this compound, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate Percentage Inhibition: Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:
-
V_inhibitor is the reaction rate in the presence of this compound.
-
V_control is the reaction rate in the absence of the inhibitor.
-
-
Determine IC50: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Visualizations
Application Notes and Protocols for Radioligand Binding Assay of Imidaprilat-Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to characterize the interaction of imidaprilat with its target receptor, the angiotensin-converting enzyme (ACE).
This compound, the active metabolite of the prodrug imidapril, is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By competitively binding to ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby exerting its antihypertensive effects. Radioligand binding assays are crucial for determining the affinity and kinetics of this interaction, providing valuable data for drug development and pharmacological research.
Data Presentation
The binding affinity of this compound for the angiotensin-converting enzyme (ACE) has been determined through various in vitro studies. The following table summarizes the key quantitative data from radioligand binding and enzyme inhibition assays.
| Parameter | Value | Species | Tissue/Enzyme Source | Notes |
| Ki | 0.04 nM | Human | Serum ACE | Ki (inhibition constant) was determined through kinetic studies, indicating a competitive type of inhibition.[1] |
| Ki | 0.067 nM | Swine | Renal ACE | Demonstrates high-affinity binding to ACE from a different species and tissue.[1] |
| IC50 | ~2 nM | Human | Angiotensin-converting enzyme | This IC50 (half maximal inhibitory concentration) is derived from a pIC50 value of 8.7.[2] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition disrupts the classical RAAS pathway, leading to a cascade of downstream effects that contribute to the lowering of blood pressure and other cardiovascular benefits.
References
Application Notes and Protocols: The Use of Imidaprilat in Cardiac Hypertrophy Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of imidapril (B193102), and its active metabolite imidaprilat, in preclinical research models of cardiac hypertrophy. This document includes detailed experimental protocols, a summary of quantitative data from various studies, and visualizations of the key signaling pathways and experimental workflows involved.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload. However, sustained hypertrophy can become maladaptive, leading to heart failure. Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs that have shown efficacy in mitigating cardiac hypertrophy. Imidapril is a potent, long-acting ACE inhibitor that is converted in vivo to its active metabolite, this compound. This compound effectively blocks the renin-angiotensin system (RAS), a key pathway in the development of cardiac hypertrophy.[1][2][3][4] These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in cardiac hypertrophy.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of ACE, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor and pro-hypertrophic agent, angiotensin II (Ang II).[3] By reducing Ang II levels, this compound alleviates vasoconstriction, reduces blood pressure, and directly inhibits the signaling pathways that promote cardiomyocyte growth and fibrosis.[3][4]
Furthermore, studies have demonstrated that imidapril treatment can modulate the expression of nitric oxide synthases. It has been shown to increase the expression of the protective endothelial nitric oxide synthase (eNOS) and decrease the expression of the pro-inflammatory inducible nitric oxide synthase (iNOS) in the hypertrophied myocardium.[5]
Key Signaling Pathways
The signaling cascades involved in cardiac hypertrophy are complex. This compound primarily targets the Renin-Angiotensin System. Downstream of Ang II, several pathways are implicated in the hypertrophic response, including the calcineurin-NFAT and MAP kinase (MAPK) pathways. While this compound does not directly target these pathways, by reducing Ang II levels, it can attenuate their activation.
Experimental Protocols
Several animal models are commonly used to induce cardiac hypertrophy and study the effects of this compound.
Dahl Salt-Sensitive (DSS) Hypertensive Rat Model
This model develops hypertension and subsequent cardiac hypertrophy when fed a high-salt diet.
Protocol:
-
Animals: Male Dahl salt-sensitive rats (6 weeks old).
-
Diet: Provide an 8% NaCl diet to induce hypertension and cardiac hypertrophy. A control group of Dahl salt-resistant (DR) rats should be maintained on the same diet.
-
Treatment: After 5 weeks on the high-salt diet (at 11 weeks of age), when concentric left ventricular hypertrophy is established, begin treatment.
-
Vehicle Group (DSCHF-V): Administer vehicle (e.g., drinking water).
-
Imidapril Group (DSCHF-I): Administer imidapril at a dose of 1 mg/kg/day in the drinking water.[5]
-
-
Duration: Continue the diet and treatment for 7 weeks.[1]
-
Assessments:
-
Echocardiography: Perform transthoracic echocardiography to measure left ventricular end-diastolic diameter and fractional shortening.
-
Histology: Excise hearts, fix in 10% buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to assess myocardial and perivascular fibrosis.
-
Gene Expression: Isolate RNA from the left ventricle and perform RT-PCR to analyze the expression of eNOS, iNOS, and type I collagen.[5]
-
Abdominal Aorta Constriction (AAC) Model
This surgical model induces pressure overload, leading to cardiac hypertrophy.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Surgery:
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Perform a laparotomy to expose the abdominal aorta.
-
Place a ligature (e.g., 4-0 silk suture) around the aorta between the renal arteries.
-
Tie the ligature snugly around the aorta and a blunt needle (e.g., 22-gauge) placed alongside the aorta.
-
Remove the needle to create a constriction of a defined diameter.
-
Suture the abdominal wall and skin.
-
A sham-operated group should undergo the same procedure without aortic constriction.
-
-
Treatment:
-
Vehicle Group: Administer vehicle.
-
Imidapril Group: Administer imidapril (dose to be determined based on study design, e.g., 1-2 mg/kg/day) via oral gavage or in drinking water.
-
-
Duration: Treatment duration can vary, typically ranging from 4 to 12 weeks.
-
Assessments:
-
Blood Pressure: Monitor systolic blood pressure using the tail-cuff method.
-
Echocardiography: Assess cardiac dimensions and function.
-
Histology: Measure cardiomyocyte cross-sectional area and quantify fibrosis using Picrosirius red staining.
-
Biochemical Assays: Measure plasma and myocardial levels of Ang II and other relevant biomarkers.
-
Myocardial Infarction (MI) Model
Ligation of the left anterior descending (LAD) coronary artery induces myocardial infarction, leading to compensatory hypertrophy of the remaining viable myocardium.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
-
Surgery:
-
Anesthetize and intubate the rat.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery with a suture (e.g., 6-0 silk).
-
Close the thoracic cavity.
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
-
Treatment: Begin treatment with imidapril (e.g., 1 mg/kg/day) or vehicle 24 hours post-surgery.[6]
-
Duration: Continue treatment for a specified period, typically 4 to 8 weeks.
-
Assessments:
-
Hemodynamics: Measure left ventricular end-diastolic pressure (LVEDP) and other hemodynamic parameters.
-
Cardiac Function: Assess cardiac function using echocardiography or isolated heart preparations.
-
Histology: Determine infarct size and assess interstitial fibrosis in the non-infarcted myocardium.
-
Experimental Workflow Visualization
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of imidapril on cardiac hypertrophy in various animal models.
Table 1: Effects of Imidapril on Cardiac Hypertrophy Markers in Dahl Salt-Sensitive Hypertensive Rats
| Parameter | Control (DR-C) | Vehicle (DSCHF-V) | Imidapril (DSCHF-I) | Reference |
| LV End-Diastolic Diameter (mm) | 6.5 ± 0.2 | 8.9 ± 0.3 | 7.6 ± 0.3 | [5] |
| Fractional Shortening (%) | 45 ± 2 | 22 ± 2 | 33 ± 2 | [5] |
| Myocardial Fibrosis (%) | 1.8 ± 0.2 | 12.5 ± 1.1 | 5.6 ± 0.7 | [5] |
| Perivascular Fibrosis (%) | 2.1 ± 0.3 | 15.8 ± 1.5 | 7.2 ± 0.9 | [5] |
| eNOS mRNA (ratio to GAPDH) | 0.85 ± 0.05 | 0.45 ± 0.04 | 0.92 ± 0.06 | [5] |
| iNOS mRNA (ratio to GAPDH) | 0.32 ± 0.03 | 0.95 ± 0.08 | 0.41 ± 0.04 | [5] |
| Type I Collagen mRNA (ratio to GAPDH) | 0.38 ± 0.03 | 0.88 ± 0.07 | 0.45 ± 0.04 | [5] |
| p < 0.01 vs. DSCHF-V |
Table 2: Effects of Imidapril in a Rat Model of Myocardial Infarction
| Parameter | Sham | MI + Vehicle | MI + Imidapril (1 mg/kg/day) | Reference |
| Heart Weight/Body Weight (mg/g) | 2.9 ± 0.1 | 3.8 ± 0.2 | 3.2 ± 0.1 | [6] |
| LV End-Diastolic Pressure (mmHg) | 5.2 ± 0.6 | 18.5 ± 1.5 | 11.2 ± 1.2 | [6] |
| +dP/dt (mmHg/s) | 2850 ± 150 | 1950 ± 120 | 2500 ± 130 | [6] |
| -dP/dt (mmHg/s) | -2100 ± 110 | -1300 ± 90 | -1800 ± 100 | [6] |
| *p < 0.05 vs. MI + Vehicle |
Table 3: Effects of Imidapril in L-NAME-Induced Hypertensive Rats
| Parameter | Control | L-NAME + Vehicle | L-NAME + Imidapril (1 mg/kg/day) | Reference |
| Left Ventricular Weight (mg) | 780 ± 30 | 950 ± 40 | 820 ± 35 | |
| Wall-to-Lumen Ratio | 0.25 ± 0.02 | 0.42 ± 0.03 | 0.30 ± 0.02 | |
| Myocardial Fibrosis (%) | 1.5 ± 0.3 | 8.2 ± 0.9 | 3.1 ± 0.5 | |
| ACE mRNA Expression (relative) | 1.0 | 2.5 ± 0.3 | 1.2 ± 0.2 | |
| *p < 0.05 vs. L-NAME + Vehicle |
Conclusion
This compound is a valuable pharmacological tool for investigating the mechanisms of cardiac hypertrophy and the therapeutic potential of ACE inhibition. The experimental models and protocols outlined in these application notes provide a framework for conducting robust preclinical studies. The consistent findings across different models highlight the reproducibility of this compound's effects in attenuating cardiac hypertrophy and fibrosis, primarily through its action on the renin-angiotensin system and modulation of nitric oxide synthase expression. Researchers are encouraged to adapt these protocols to their specific experimental questions and to further explore the intricate signaling pathways involved in the cardioprotective effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidapril in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renin-angiotensin system, hypertrophy and gene expression in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Renin-Angiotensin-Aldosterone System Inhibition on Left Ventricular Hypertrophy, Diastolic Function, and Functional Status in Patients With Hypertrophic Cardiomyopathy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidapril treatment improves the attenuated inotropic and intracellular calcium responses to ATP in heart failure due to myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application of Imidaprilat in Renal Protection Studies: Detailed Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, in renal protection studies. It includes a summary of its mechanism of action, detailed experimental protocols for relevant preclinical models, and quantitative data from key studies. This guide is intended to assist researchers in designing and conducting their own investigations into the renoprotective effects of this compound.
Mechanism of Action
This compound exerts its renal protective effects primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in blood pressure regulation and renal hemodynamics. By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This leads to a cascade of beneficial effects in the kidney:
-
Reduced Angiotensin II Levels: Angiotensin II is a potent vasoconstrictor that preferentially constricts the efferent arterioles of the glomerulus, increasing intraglomerular pressure and contributing to hyperfiltration-induced injury. By reducing angiotensin II levels, this compound helps to normalize glomerular hemodynamics.
-
Decreased Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone, which promotes sodium and water retention. Inhibition of this pathway by this compound contributes to a reduction in systemic blood pressure and fluid volume, further alleviating the workload on the kidneys.
-
Inhibition of Profibrotic Pathways: Angiotensin II is a key mediator of renal fibrosis, promoting the expression of profibrotic factors such as Transforming Growth Factor-beta (TGF-β). This compound has been shown to inhibit the expression of TGF-β1 and downstream signaling pathways, thereby attenuating the progression of glomerulosclerosis and tubulointerstitial fibrosis.[1][2]
-
Reduction of Oxidative Stress: Angiotensin II can increase oxidative stress in the kidneys by activating NADPH oxidase, a major source of reactive oxygen species (ROS). By blocking angiotensin II, this compound can help to reduce oxidative stress and its damaging effects on renal cells.
-
Podocyte Protection: Podocytes are specialized cells in the glomerulus that are essential for maintaining the integrity of the filtration barrier. Angiotensin II can cause podocyte injury and detachment. ACE inhibitors like this compound are thought to protect podocytes, although the direct mechanisms are still under investigation.
Key Signaling Pathways
The renal protective effects of this compound are mediated through its influence on several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
The primary mechanism of action of this compound is the inhibition of the RAAS. This pathway is central to the regulation of blood pressure and renal function.
TGF-β Signaling in Renal Fibrosis
Transforming Growth Factor-beta (TGF-β) is a master regulator of fibrosis. This compound's ability to reduce angiotensin II levels leads to the downregulation of TGF-β signaling, a key aspect of its renoprotective effect.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in animal models of renal disease.
Table 1: Effect of Imidapril on Serum Creatinine (B1669602) in a 5/6 Nephrectomy Mouse Model
| Group | Serum Creatinine (mg/dL) |
| Non-Nephrectomy | 0.13 ± 0.01 |
| 5/6 Nephrectomy (NTX) | 0.26 ± 0.01 |
| NTX + Contrast Media (CM) | 0.41 ± 0.01 |
| NTX + CM + Imidapril (1 mg/kg/day) | 0.34 ± 0.04* |
*p<0.05 vs. NTX + CM group. Data from a study on contrast-induced nephropathy in a 5/6 nephrectomy mouse model.[3]
Experimental Protocols
Detailed methodologies for key experimental models used in renal protection studies are provided below.
Unilateral Ureteral Obstruction (UUO) Model in Rats
The UUO model is a widely used and reproducible method for inducing tubulointerstitial fibrosis.
Workflow for UUO Model and Imidapril Treatment
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
4-0 silk suture
-
Imidapril hydrochloride
-
Vehicle for Imidapril (e.g., sterile water or saline)
-
Oral gavage needles
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Surgical Preparation: Shave the abdominal area and disinfect with an appropriate antiseptic solution.
-
Incision: Make a midline abdominal incision to expose the abdominal cavity.
-
Ureter Ligation: Gently locate the left kidney and ureter. Carefully dissect the ureter from the surrounding tissue. Ligate the left ureter at two points (approximately 5 mm apart) using 4-0 silk suture.
-
Closure: Close the abdominal muscle and skin layers with appropriate sutures.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.
-
Imidapril Administration: Prepare a solution of Imidapril hydrochloride in the chosen vehicle. Administer Imidapril daily via oral gavage at the desired dosage (e.g., 1 mg/kg/day). A control group should receive the vehicle alone.
-
Sacrifice and Sample Collection: At the desired time points (e.g., 7, 14, or 21 days post-ligation), euthanize the animals. Collect blood samples for serum creatinine and blood urea (B33335) nitrogen (BUN) analysis. Harvest the obstructed and contralateral kidneys for histological analysis (e.g., H&E, Masson's trichrome staining) and molecular analysis (e.g., qPCR for fibrosis markers).
5/6 Nephrectomy Model in Mice
The 5/6 nephrectomy model is a surgical ablation model that mimics chronic kidney disease by reducing the renal mass.
Workflow for 5/6 Nephrectomy Model and Imidapril Treatment
References
- 1. Imidapril inhibits increased transforming growth factor-beta1 expression in remnant kidney model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidapril improves L-NAME-exacerbated nephrosclerosis with TGF-beta 1 inhibition in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Long-Term In Vivo Administration of Imidaprilat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidapril (B193102) is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure. Following oral administration, imidapril is hydrolyzed in the liver to its active metabolite, imidaprilat, which is responsible for the therapeutic effects.[1][2] this compound exerts its action by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[1][2] Furthermore, studies suggest that imidapril may also improve insulin (B600854) sensitivity by enhancing insulin signaling pathways.[3][4]
These application notes provide a comprehensive overview of protocols for the long-term in vivo administration of imidapril (leading to systemic exposure to this compound) in research settings, with a focus on rodent models. The information is intended to guide researchers in designing and executing long-term studies to investigate the efficacy and mechanisms of action of this compound.
Data Presentation: Quantitative Summary of Long-Term In Vivo Studies
The following tables summarize key quantitative data from representative long-term in vivo studies involving the administration of imidapril. It is important to note that in these studies, imidapril is the administered compound, which is then metabolized to the active form, this compound.
Table 1: Subcutaneous Administration of Imidapril in Spontaneously Hypertensive Rats (SHRs)
| Parameter | Study Details | Reference |
| Animal Model | Male Spontaneously Hypertensive Rats (SHRs) | [5][6] |
| Administration Route | Subcutaneous infusion via osmotic pump | [5][6] |
| Dosage | 9, 30, 90, and 300 µ g/rat/day | [6] |
| Duration | 4 weeks | [5][6] |
| Key Findings | - Maintained plasma concentrations of this compound for 4 weeks. - Significant and sustained reduction in systolic blood pressure (SBP). - Significant inhibition of plasma ACE activity. - At 300 µ g/rat/day , a significant decrease in relative heart weight was observed. | [5][6] |
Table 2: Oral Administration of Imidapril in Zucker Fatty Rats
| Parameter | Study Details | Reference |
| Animal Model | Zucker fatty rats | [3][4] |
| Administration Route | Oral or intraduodenal | [3][4] |
| Dosage | Not specified in abstract | [3][4] |
| Duration | Not specified in abstract | [3][4] |
| Key Findings | - Improved insulin sensitivity (based on oral glucose tolerance test). - Decreased urinary glucose secretion. - Enhanced PI 3-kinase activity associated with hepatic IRS-1. - Enhanced IRS-1 tyrosine phosphorylation and PI 3-kinase activity in muscle. - Significant reduction in blood pressure and increased blood flow in the liver and muscle. | [3][4] |
Signaling Pathways
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition by this compound
This compound's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE) within the RAAS. This pathway plays a crucial role in regulating blood pressure and fluid balance.
Caption: Inhibition of ACE by this compound within the RAAS.
This compound's Influence on Insulin Signaling
Studies have shown that ACE inhibitors like imidapril can improve insulin sensitivity. This is thought to occur through the enhancement of the insulin signaling pathway, particularly the PI3K/Akt pathway.
Caption: Enhancement of Insulin Signaling by this compound.
Experimental Protocols
Protocol 1: Long-Term Subcutaneous Administration of Imidapril via Osmotic Pumps in Rats
This protocol describes a method for continuous, long-term subcutaneous administration of imidapril using osmotic pumps, a technique that ensures stable plasma concentrations of the active metabolite, this compound.[5][6][7]
Materials:
-
Imidapril hydrochloride
-
Sterile saline (0.9% NaCl)
-
Osmotic pumps (e.g., ALZET®) with appropriate flow rate and duration
-
Filling tubes compatible with the osmotic pumps
-
Sterile syringes and needles
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Animal clippers
-
Warming pad
Procedure:
-
Preparation of Imidapril Solution:
-
Under sterile conditions, dissolve imidapril hydrochloride in sterile saline to the desired concentration. The concentration will depend on the pump's flow rate, the desired daily dose, and the animal's body weight.
-
Ensure the solution is completely dissolved and filter-sterilize if necessary.
-
-
Filling the Osmotic Pumps:
-
Follow the manufacturer's instructions for filling the osmotic pumps.
-
Attach a filling tube to a sterile syringe and draw up the imidapril solution.
-
Insert the filling tube into the osmotic pump's opening and slowly inject the solution until the pump is full.
-
Insert the flow moderator into the pump opening as per the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave the fur from the dorsal mid-scapular region.
-
Cleanse the surgical site with an antiseptic solution.
-
Make a small incision (approximately 1 cm) in the skin.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the filled osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide post-operative analgesia as required by your institution's animal care guidelines.
-
Monitor the surgical site for signs of infection or inflammation.
-
House the animals individually or in small groups as appropriate for the study.
-
Protocol 2: Oral Gavage Administration of Imidapril in Rats
This protocol details the procedure for repeated oral administration of imidapril using a gavage needle.
Materials:
-
Imidapril hydrochloride
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension or solution of imidapril in the chosen vehicle at the desired concentration.
-
-
Animal Restraint and Dosing:
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the rat to immobilize its head and body.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure it reaches the stomach without causing injury.
-
Insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the imidapril solution.
-
Gently remove the gavage needle.
-
-
Post-Dosing Monitoring:
-
Observe the animal for a few minutes after dosing for any signs of distress, such as difficulty breathing.
-
Return the animal to its cage.
-
Protocol 3: Measurement of Systolic Blood Pressure in Rats (Tail-Cuff Method)
This non-invasive method is suitable for repeated blood pressure measurements over a long-term study.
Materials:
-
Tail-cuff blood pressure system (including a restrainer, cuff, pulse sensor, and monitor)
-
Warming chamber or pad
Procedure:
-
Acclimatization:
-
Acclimate the rats to the restrainer and the procedure for several days before the actual measurements to minimize stress-induced blood pressure elevation.
-
-
Measurement:
-
Warm the rat for 10-15 minutes to increase blood flow to the tail.
-
Place the rat in the restrainer.
-
Position the tail cuff and pulse sensor on the base of the tail.
-
Inflate and deflate the cuff according to the system's instructions.
-
Record multiple readings and calculate the average systolic blood pressure.
-
Protocol 4: Plasma Angiotensin-Converting Enzyme (ACE) Activity Assay
This assay measures the enzymatic activity of ACE in plasma samples.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
ACE activity assay kit (fluorometric or colorimetric)
-
Microplate reader
Procedure:
-
Plasma Collection:
-
Collect blood from the rats via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
-
ACE Activity Measurement:
-
Follow the instructions provided with the commercial ACE activity assay kit.
-
Typically, this involves incubating the plasma sample with a specific ACE substrate and measuring the product formation over time using a microplate reader.
-
Calculate the ACE activity based on a standard curve.
-
Protocol 5: Oral Glucose Tolerance Test (OGTT) in Rats
An OGTT is used to assess insulin sensitivity and glucose metabolism.[3][8][9][10][11]
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fasting:
-
Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
-
Baseline Blood Glucose:
-
Take a baseline blood sample from the tail vein and measure the glucose level.
-
-
Glucose Administration:
-
Administer the glucose solution orally via gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Experimental Workflow
Caption: General workflow for a long-term in vivo study.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 3. mmpc.org [mmpc.org]
- 4. Imidapril, an angiotensin-converting enzyme inhibitor, improves insulin sensitivity by enhancing signal transduction via insulin receptor substrate proteins and improving vascular resistance in the Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. phcogj.com [phcogj.com]
- 10. vmmpc.org [vmmpc.org]
- 11. taconic.com [taconic.com]
Troubleshooting & Optimization
Technical Support Center: Improving Imidaprilat Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Imidaprilat and its prodrug, Imidapril, in in vitro settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges related to solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Imidapril and this compound?
Imidapril is the prodrug form of the angiotensin-converting enzyme (ACE) inhibitor, this compound.[1][2] In vivo, Imidapril is hydrolyzed by esterases, primarily in the liver, to its active metabolite, this compound.[2][3][4] this compound is the compound responsible for ACE inhibition.[5] For in vitro assays that aim to measure the direct inhibitory effect on the ACE enzyme, using this compound is often more direct. However, Imidapril hydrochloride is frequently used in cell-based assays where cellular esterases can convert it to the active form.
Q2: What are the recommended solvents for preparing a stock solution of Imidapril hydrochloride?
Due to its limited solubility in aqueous solutions, it is highly recommended to first prepare a concentrated stock solution of Imidapril hydrochloride in an organic solvent.[6] Dimethyl sulfoxide (B87167) (DMSO) is a highly effective and commonly used solvent.[1][6] Ethanol (B145695) is another viable option, although the solubility of Imidapril hydrochloride is lower in ethanol compared to DMSO.[1][6]
Q3: Can I dissolve Imidapril hydrochloride directly in aqueous buffers?
Yes, it is possible to prepare organic solvent-free aqueous solutions by dissolving Imidapril hydrochloride directly in aqueous buffers like PBS (pH 7.2).[1] However, the solubility is significantly lower in aqueous solutions compared to organic solvents.[1][6]
Q4: How should I store my Imidapril hydrochloride stock solutions?
Stock solutions prepared in anhydrous organic solvents like DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[6] These aliquots can be stored at -20°C for at least a month or at -80°C for up to a year.[6] It is not recommended to store aqueous solutions for more than one day.[1] The solid powder form of Imidapril hydrochloride is stable for years when stored at -20°C.[6]
Solubility Data
The following table summarizes the solubility of Imidapril hydrochloride in various solvents. This data is crucial for preparing stock solutions at appropriate concentrations for your experiments.
| Solvent | Solubility (approx.) | Reference |
| DMSO | ~25 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~15 mg/mL | [1] |
| Ethanol | ~0.25 mg/mL | [1] |
| PBS (pH 7.2) | ~1 mg/mL | [1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of Imidapril Hydrochloride (MW: 441.9 g/mol ).
-
Weighing: Accurately weigh the desired amount of Imidapril Hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[6]
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.[6]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for your experiment.
-
Thawing: Thaw an aliquot of the Imidapril Hydrochloride DMSO stock solution at room temperature.
-
Medium Preparation: Pre-warm the required volume of your cell culture medium to 37°C.[6]
-
Dilution: While gently vortexing or mixing the cell culture medium, add the required volume of the stock solution to achieve the final desired working concentration. This rapid dispersion helps prevent precipitation.[6]
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid cellular toxicity and compound precipitation.[6]
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Workflow for Solution Preparation
Caption: Recommended workflow for preparing Imidapril solutions.
Troubleshooting Guide
Problem: Precipitation occurs when adding the DMSO stock solution to my aqueous cell culture medium.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is much lower.[6]
Caption: Troubleshooting guide for precipitation issues.
Problem: Inconsistent or lower-than-expected biological activity in my in vitro assay.
Several factors could contribute to this issue.
-
Degradation of Imidapril: If you are using the prodrug Imidapril, it may be hydrolyzing to this compound in your aqueous culture medium before the experiment is complete.[7] Aqueous solutions are not recommended for storage beyond one day.[7] Always use freshly prepared solutions.
-
Solvent Toxicity: High residual concentrations of the organic solvent (e.g., >0.5% DMSO) can have physiological effects on cells or be cytotoxic, confounding your results.[6][7] It is crucial to run a vehicle control (medium with the same final concentration of the solvent) to account for any solvent-induced effects.
Imidapril to this compound Conversion
Caption: Conversion of Imidapril to its active form, this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Stability Issues of Imidaprilat in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Imidaprilat in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Imidapril?
This compound is the active metabolite of Imidapril. Imidapril is a prodrug, meaning it is converted in the body to the pharmacologically active form, this compound. This conversion primarily occurs through hydrolysis of the ester group of Imidapril. This compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), which is its mechanism of action for treating hypertension.
Q2: What are the primary stability concerns when working with this compound in aqueous solutions?
The primary stability concern arises from the fact that this compound is often formed in situ from its prodrug, Imidapril, in aqueous solutions. Imidapril itself is susceptible to degradation, which can affect the concentration and purity of the resulting this compound solution. Imidapril primarily degrades via two pathways:
-
Hydrolysis: The ester linkage in Imidapril is hydrolyzed to form this compound. This is the intended conversion to the active form, but uncontrolled hydrolysis can lead to inaccurate concentrations.
-
Intramolecular Cyclization: Imidapril can undergo intramolecular cyclization to form an inactive diketopiperazine (DKP) derivative.
The stability of this compound itself in solution, once formed, is also a consideration, as with other ACE inhibitor diacids. Factors such as pH and temperature can influence its stability, potentially leading to further degradation, although specific degradation products of this compound are not well-documented in publicly available literature.
Q3: What factors influence the degradation of Imidapril and the formation of this compound?
Several factors significantly impact the stability of Imidapril in aqueous solutions and consequently the formation of this compound:
-
pH: The rate of hydrolysis of Imidapril to this compound is pH-dependent. Both acidic and alkaline conditions can promote the degradation of ACE inhibitors. For the related compound enalapril (B1671234), degradation is observed under acidic, neutral, and alkaline conditions, with the highest degradation occurring under alkaline stress.[1][2]
-
Temperature: Increased temperature accelerates the degradation of Imidapril.[3] Forced degradation studies are often conducted at elevated temperatures (e.g., 40-80°C) to predict long-term stability.
-
Moisture/Humidity: For solid forms of Imidapril, the presence of moisture is a critical factor that significantly increases the rate of decomposition into this compound and the DKP derivative.[3] This is also relevant when preparing aqueous solutions.
-
Light: Photostability studies on other ACE inhibitors like enalapril have shown some degradation upon exposure to UV and visible light in aqueous solutions.[2] Therefore, it is prudent to protect Imidapril and this compound solutions from light.
Q4: How should I prepare and store aqueous solutions of this compound?
Given that this compound is typically generated from Imidapril in solution, and that Imidapril solutions are unstable, it is recommended to prepare solutions fresh before each experiment. Aqueous solutions of Imidapril are not recommended for storage for more than one day.
For short-term storage or during an experiment, it is advisable to:
-
Use a buffered solution at a slightly acidic to neutral pH (around pH 5-7), as extreme pH values can accelerate degradation. For a similar ACE inhibitor, a mobile phase pH of 5 was found to be effective for HPLC analysis.[4]
-
Keep the solution at a controlled, cool temperature (e.g., 2-8°C).
-
Protect the solution from light by using amber vials or covering the container with aluminum foil.
For longer-term storage, it is best to store Imidapril as a solid at -20°C and prepare aqueous solutions as needed.
Q5: I am observing unexpected peaks in my HPLC chromatogram when analyzing an this compound solution. What could be the cause?
Unexpected peaks are likely degradation products. If you started with Imidapril, the most common degradation products are This compound and the diketopiperazine (DKP) derivative . If you are analyzing an aged this compound solution, further degradation may have occurred.
To identify these peaks, you can:
-
Run a forced degradation study: Subject a solution of Imidapril to acidic, basic, oxidative, and photolytic stress conditions to intentionally generate degradation products. This will help you identify the retention times of the major degradants.
-
Use a reference standard: If available, inject a pure standard of the suspected degradation product (e.g., the DKP derivative) to confirm its retention time.
-
Employ Mass Spectrometry (MS): LC-MS analysis can provide the mass-to-charge ratio of the unknown peaks, which can be used to elucidate their structures.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH of the solution. | 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a range of 5-7 using a suitable buffer system (e.g., phosphate (B84403) or acetate (B1210297) buffer). 3. Re-analyze the freshly prepared, pH-adjusted solution to see if stability has improved. |
| High storage or experimental temperature. | 1. Store stock solutions and samples at 2-8°C. 2. If the experiment requires a higher temperature, minimize the time the solution is exposed to these conditions. 3. Prepare fresh solutions more frequently during long experiments. |
| Exposure to light. | 1. Store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize exposure to ambient and UV light during preparation and handling. |
| Starting material (Imidapril) was already degraded. | 1. Use a fresh, properly stored batch of Imidapril solid. 2. Analyze the solid Imidapril to ensure its purity before preparing solutions. |
Issue 2: Poor Reproducibility of Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent preparation of solutions. | 1. Standardize your solution preparation protocol. Ensure consistent pH, temperature, and solvent quality. 2. Always prepare solutions fresh for each set of experiments. |
| Degradation during the experiment. | 1. Monitor the stability of your this compound solution over the time course of your experiment by taking samples at different time points and analyzing them by HPLC. 2. If significant degradation is observed, consider preparing fresh solutions mid-experiment. |
| Interaction with other components in the solution (e.g., cell culture media). | 1. Investigate potential incompatibilities between this compound and other components in your experimental system. Some components in cell culture media can affect drug stability.[5] 2. If possible, simplify the solution to identify the interacting component. |
Data Presentation
The following table summarizes the degradation of Imidapril under various stress conditions, leading to the formation of this compound and other degradants. This data is based on studies of similar ACE inhibitors and provides an indication of the conditions that affect stability.
Table 1: Summary of Imidapril Degradation Under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 24 hours | This compound, Diketopiperazine (DKP) derivative |
| Base Hydrolysis | 0.1 M NaOH | 80°C | 30 minutes | This compound (major), DKP derivative |
| Neutral Hydrolysis | Water | 80°C | 24 hours | This compound, DKP derivative |
| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 24 hours | Various oxidative degradants |
| Photolytic Degradation | UV and Visible Light | 40°C | 7 days | This compound and other photoproducts |
| Thermal Degradation (Solid) | Dry Heat | 70°C | 27 days | Minimal degradation |
Note: The extent of degradation and the specific products formed can vary based on the exact experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of Imidapril
This protocol is designed to intentionally degrade Imidapril to identify its degradation products, including this compound, and to validate a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Imidapril in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 30 minutes. Cool and neutralize with 0.1 M HCl.
-
Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of purified water. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of Imidapril (e.g., in water) to a combination of UV and visible light for a specified duration (e.g., 7 days) at a controlled temperature. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Imidapril and its Degradation Products
This method is suitable for monitoring the stability of Imidapril and quantifying the formation of this compound and the DKP derivative.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example:
-
Aqueous Phase: Ammonium acetate buffer (pH 5.0).
-
Organic Phase: Acetonitrile/Methanol mixture (1:1).
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Prepare standard solutions of Imidapril and, if available, this compound and the DKP derivative at known concentrations.
-
Inject the standards to determine their retention times and to generate a calibration curve.
-
Inject the samples from the stability studies.
-
Quantify the amount of Imidapril remaining and the amount of each degradation product formed by comparing the peak areas to the calibration curves.
Mandatory Visualizations
Caption: Degradation pathways of Imidapril in aqueous solution.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Lisinopril | C21H31N3O5 | CID 5362119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating HPLC Method for Imidapril and Its Degradation Products Using a Design of Experiment (DoE) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imidaprilat Dosage for Maximal ACE Inhibition In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of imidaprilat, the active metabolite of imidapril (B193102), to achieve maximal Angiotensin-Converting Enzyme (ACE) inhibition in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Q2: Why is it crucial to determine the optimal dose of this compound for maximal ACE inhibition?
A2: Determining the optimal dose is essential to ensure a significant and sustained therapeutic effect while minimizing potential side effects. Underdosing may result in suboptimal ACE inhibition and reduced efficacy, whereas overdosing could increase the risk of adverse effects without providing additional therapeutic benefit, as the dose-response curve may plateau.[1][2]
Q3: What are the typical animal models used for in vivo studies of this compound?
A3: Spontaneously hypertensive rats (SHRs) are a commonly used and relevant model for studying the antihypertensive effects and ACE inhibition of drugs like imidapril.[2][3] Zucker fatty rats have also been used to investigate the effects of imidapril on insulin (B600854) sensitivity.[4]
Q4: How is ACE activity measured in vivo?
A4: In vivo ACE activity is typically assessed ex vivo by collecting blood samples at various time points after drug administration. The plasma or serum is then analyzed for ACE activity using methods such as spectrophotometric assays or radioinhibitor binding displacement assays.[2][5][6]
Q5: What is the relationship between the plasma concentration of this compound and ACE inhibition?
A5: There is a good correlation between the plasma concentration of this compound and the inhibition of plasma ACE activity.[2][3] As the plasma concentration of this compound increases, ACE activity decreases, generally following a hyperbolic concentration-effect relationship.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in ACE inhibition results between subjects. | 1. Inconsistent drug administration (e.g., gavage technique). 2. Genetic variability within the animal strain. 3. Differences in food and water intake affecting drug absorption. 4. Errors in blood sample collection and processing. | 1. Ensure all personnel are properly trained in the drug administration technique. 2. Use a sufficient number of animals per group to account for biological variability. 3. Standardize housing conditions and provide ad libitum access to food and water. 4. Follow a strict and consistent protocol for sample handling. |
| Lower than expected ACE inhibition at a given dose. | 1. Incorrect dose calculation or preparation of the dosing solution. 2. Poor oral bioavailability of the prodrug imidapril. 3. Rapid metabolism and clearance of this compound. 4. Issues with the ACE activity assay. | 1. Double-check all calculations and ensure the dosing solution is homogeneous. 2. Consider alternative routes of administration, such as subcutaneous infusion via an osmotic pump, for more consistent plasma concentrations.[3] 3. Review the pharmacokinetic profile of this compound in your specific animal model. 4. Validate the ACE activity assay with appropriate positive and negative controls. |
| No clear dose-response relationship observed. | 1. The selected dose range is too narrow or is on the plateau of the dose-response curve. 2. Saturation of the pharmacological effect.[3] 3. Insufficient number of data points. | 1. Broaden the dose range, including lower and higher doses, to capture the full dose-response curve. 2. If maximal inhibition is achieved at lower doses, further dose increases will not show a greater effect.[1] 3. Increase the number of dose groups to better define the relationship. |
| Interference in the spectrophotometric ACE assay. | 1. Presence of other substances in the plasma that absorb at the same wavelength. 2. Hemolysis of blood samples. 3. High lipid content in plasma. | 1. Use appropriate blanks to correct for background absorbance. Consider using a more specific assay like a radioinhibitor binding assay if interference is significant. 2. Take care during blood collection to minimize hemolysis. Centrifuge samples promptly. 3. Fast animals overnight before blood collection to reduce plasma lipid levels. |
Data Presentation
Table 1: Dose-Response of Imidapril on ACE Inhibition and Blood Pressure in Humans
| Imidapril Dose | Maximal ACE Inhibition (%) | Trough ACE Inhibition (%) | Change in Diastolic Blood Pressure (mmHg) | Study Duration |
| 2.5 mg/day | - | - | No significant effect | 2 weeks |
| 5 mg/day | ACE activity suppressed to <40% of baseline 24h post-dose | - | Intermediate effect | 2 weeks |
| 10 mg/day | ~75% | ~50% | Significant reduction | 2-4 weeks |
| 20 mg/day | ~75% | - | Significant reduction | 2-4 weeks |
| 40 mg/day | - | - | Significant reduction | 4 weeks |
Data compiled from multiple studies in hypertensive patients. Note that doses of 10, 20, and 40 mg showed no significant difference in blood pressure reduction, suggesting that maximal ACE inhibition in most patients is achieved at 10 mg.[1]
Table 2: Pharmacokinetics and Pharmacodynamics of this compound in Spontaneously Hypertensive Rats (SHRs) via Subcutaneous Infusion
| Imidapril Infusion Rate (µ g/rat/day ) | Steady-State Plasma this compound Conc. (ng/mL) | Plasma ACE Inhibition (%) | Change in Systolic Blood Pressure (SBP) (mmHg) |
| 9 | ~1 | ~50% | ~ -20 |
| 30 | ~3 | ~70% | ~ -30 |
| 90 | ~10 | ~80% | ~ -40 |
| 300 | ~30 | >90% | ~ -50 |
Data are approximations derived from graphical representations in the cited literature and illustrate the dose-dependent increase in plasma this compound concentration and its correlation with ACE inhibition and blood pressure reduction.[2]
Experimental Protocols
1. In Vivo Dose-Response Study in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To determine the dose-dependent effect of imidapril on ACE activity and blood pressure.
-
Animals: Male SHRs, 14-16 weeks old.
-
Groups:
-
Vehicle control (e.g., distilled water).
-
Imidapril at multiple doses (e.g., 1, 3, 10, 30 mg/kg) administered orally once daily.
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Measure baseline systolic blood pressure (SBP) using the tail-cuff method.
-
Administer the assigned treatment (vehicle or imidapril) orally by gavage.
-
Measure SBP at various time points post-administration (e.g., 2, 4, 6, 8, 24 hours).
-
At the end of the treatment period (e.g., 24 hours after the last dose), collect blood samples via cardiac puncture under anesthesia.
-
Prepare plasma by centrifuging the blood samples.
-
Store plasma at -80°C until ACE activity measurement.
-
-
Data Analysis: Compare the percentage of ACE inhibition and the change in SBP from baseline across the different dose groups.
2. Measurement of Plasma ACE Activity (Spectrophotometric Method)
-
Principle: This assay is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified by measuring the absorbance at a specific wavelength.
-
Reagents:
-
ACE substrate solution (HHL in a suitable buffer).
-
Quenching solution (e.g., 1 M HCl).
-
Extraction solvent (e.g., ethyl acetate).
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, mix a small volume of plasma with the HHL substrate solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the hippuric acid into the organic solvent by vortexing and centrifugation.
-
Transfer a portion of the organic layer to a new tube and evaporate the solvent.
-
Reconstitute the dried hippuric acid in a suitable buffer or water.
-
Measure the absorbance of the reconstituted solution using a spectrophotometer at 228 nm.
-
-
Calculation: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the vehicle-treated group and A_sample is the absorbance of the imidapril-treated group.
Mandatory Visualizations
References
- 1. Dose finding studies with imidapril--a new ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steady-state pharmacokinetics and pharmacodynamics of this compound, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic study of this compound, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidapril, an angiotensin-converting enzyme inhibitor, improves insulin sensitivity by enhancing signal transduction via insulin receptor substrate proteins and improving vascular resistance in the Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin-converting enzyme inhibitors: measurement of relative inhibitory potency and serum drug levels by radioinhibitor binding displacement assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of angiotensin converting enzyme inhibitors in serum by radioinhibitor binding displacement assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Resolution in Imidaprilat HPLC Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Imidaprilat.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter with peak resolution in a user-friendly question-and-answer format.
Q1: Why is my this compound peak showing significant tailing?
A: Peak tailing is the most common peak shape issue for acidic compounds like this compound, which is a dicarboxylic acid.[1] The primary cause is often secondary interactions between the ionized analyte and the stationary phase.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa values of this compound's carboxylic acid groups, the compound will exist in a mixture of ionized and non-ionized forms. This leads to inconsistent interactions with the stationary phase and results in a tailing peak. It is crucial to operate at a pH where the analyte is in a single ionic state.
-
Silanol (B1196071) Interactions: On standard silica-based C18 columns, residual silanol groups on the silica (B1680970) surface can be deprotonated at higher pH values and interact with the analyte, causing tailing.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most effective way to address tailing for this compound is to adjust the mobile phase pH. Aim for a pH that is at least 1.5-2 pH units away from the pKa values of this compound. Since this compound is a dicarboxylic acid, a mobile phase pH of around 4-5 is generally effective in ensuring both carboxylic acid groups are fully ionized, leading to a more uniform interaction with the stationary phase and a symmetrical peak.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which minimizes the potential for secondary interactions.
-
Optimize Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.
Q2: My this compound peak is broad and not sharp. What are the likely causes and solutions?
A: Peak broadening can be caused by several factors related to the column, mobile phase, or the HPLC system itself.
| Potential Cause | Recommended Solution |
| Column Degradation | A void at the column inlet or contamination can lead to band broadening. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Extra-Column Volume | Excessive tubing length or a large detector cell volume can contribute to peak broadening. Use tubing with a narrow internal diameter and ensure all connections are secure and have minimal dead volume. |
| Sample Overload | Injecting too concentrated a sample can saturate the column, leading to broad peaks. Try diluting your sample. |
| Inappropriate Flow Rate | A flow rate that is too high may not allow for proper partitioning of the analyte between the mobile and stationary phases. Try reducing the flow rate. |
Q3: I am observing split peaks for this compound. How can I fix this?
A: Split peaks usually indicate a problem with the sample introduction or the column inlet.
| Potential Cause | Recommended Solution |
| Partially Blocked Column Frit | Contaminants from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit. |
| Column Void or Channeling | A void or channel in the packing material at the head of the column can cause the sample band to split. This often requires column replacement. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve your sample in the mobile phase. |
| Injector Issues | A partially blocked injector needle or port can lead to improper sample injection and split peaks. Clean and inspect the injector. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
This protocol describes the preparation of a buffered mobile phase at pH 4.5, which is often suitable for the analysis of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Ammonium (B1175870) acetate (B1210297) (or other suitable buffer salt)
-
Formic acid or acetic acid (for pH adjustment)
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh an appropriate amount of ammonium acetate to achieve the desired buffer concentration (e.g., 10 mM).
-
Dissolve the ammonium acetate in HPLC-grade water.
-
Adjust the pH of the aqueous solution to 4.5 using a dilute solution of formic acid or acetic acid while monitoring with a calibrated pH meter.
-
-
Filter the Buffer:
-
Filter the prepared aqueous buffer through a 0.45 µm membrane filter to remove any particulate matter.
-
-
Prepare the Mobile Phase:
-
Mix the filtered aqueous buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 60:40 v/v aqueous:acetonitrile).
-
Degas the final mobile phase mixture using sonication or vacuum degassing before use.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in this compound HPLC analysis.
Caption: A flowchart for troubleshooting poor peak resolution in HPLC.
References
Addressing variability in Imidaprilat cell-based assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Imidaprilat cell-based assay results. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the active metabolite of the prodrug Imidapril.[1][2] It is a potent and competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][3] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that converts angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in aldosterone (B195564) secretion.[1][3]
Q2: I am observing lower than expected ACE inhibition in my assay. What are the possible causes?
Several factors could contribute to lower than expected inhibition:
-
Compound Stability and Handling: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C).[4] Repeated freeze-thaw cycles should be avoided by preparing aliquots.[5] Confirm the stability of this compound in your specific cell culture medium and under your experimental conditions, as degradation can occur.[6]
-
Enzyme Activity: The activity of the ACE enzyme can diminish over time. Use a fresh enzyme aliquot and verify its potency.[3]
-
Incubation Times: Ensure that the pre-incubation time of the enzyme with this compound is sufficient to reach equilibrium before adding the substrate.[3]
-
Cell Health and Confluency: Use healthy, viable cells at a consistent confluency (~80%) for your experiments.[1] Over-confluent or unhealthy cells can lead to inconsistent results.
Q3: My fluorescence-based ACE inhibition assay is showing high background. What can I do to troubleshoot this?
High background fluorescence can obscure the true signal from your assay. Here are some common causes and solutions:
-
Substrate Degradation: Fluorogenic substrates can undergo non-enzymatic hydrolysis, leading to the release of the fluorophore. This can be caused by improper storage (avoid repeated freeze-thaw cycles and light exposure) or non-optimal pH of the assay buffer.[5]
-
Autofluorescence: Some components of the assay, such as the cell culture medium, solvents (like DMSO), or the test compound itself, can have intrinsic fluorescence.[5] It is important to include proper controls, such as "no-enzyme" and "buffer-only" wells, to determine the level of background fluorescence.[5][7]
-
DMSO Concentration: Keep the final concentration of DMSO in the assay low (typically below 0.5% to 1%) to avoid both cell toxicity and potential interference with the fluorescence signal.[4][8]
Q4: There is high variability between my replicate wells. What are the common sources of this variability?
High variability can make it difficult to obtain reproducible results. Consider the following:
-
Pipetting Errors: Inaccurate pipetting is a major source of variability.[3] Ensure your pipettes are properly calibrated and use consistent technique.
-
Inadequate Mixing: Ensure thorough but gentle mixing of reagents in each well to ensure a homogenous reaction.[3]
-
Air Bubbles: Bubbles in the wells can interfere with optical readings. Be careful during pipetting to avoid their formation.[3]
-
Cell Seeding Uniformity: Uneven cell seeding can lead to different numbers of cells in each well, affecting the results. Ensure a uniform cell suspension and gentle mixing before and during plating.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Symptoms: The calculated IC50 value for this compound varies significantly between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate Serial Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Verify pipette calibration and technique.[3] |
| Variable Cell Density | Ensure consistent cell seeding density across all wells and plates. Use a cell counter to verify cell numbers before plating. |
| Changes in Enzyme Activity | Use a fresh aliquot of ACE enzyme for each assay. If using cell lysates, ensure consistent protein concentration.[3] |
| Substrate Concentration | For competitive inhibitors like this compound, the IC50 value can be influenced by the substrate concentration relative to its Michaelis-Menten constant (Km). Use a substrate concentration around the Km value for consistency.[3] |
| Inconsistent Incubation Times | Strictly adhere to the specified pre-incubation and reaction incubation times in your protocol.[3] |
Issue 2: Low Signal-to-Noise Ratio in Fluorescence Assay
Symptoms: The difference between the signal from the positive control (active enzyme) and the background is small, making it difficult to accurately measure inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Enzyme Activity | Increase the concentration of the ACE enzyme. Confirm the activity of your enzyme stock.[3] |
| Sub-optimal Assay Conditions | Optimize the pH and temperature of the assay buffer. Tris-HCl buffer at a pH between 7.5 and 8.3 is commonly used.[3] |
| High Background Fluorescence | Refer to the FAQ on high background. Minimize light exposure to the substrate and plate. Consider using a different fluorogenic substrate with a better signal-to-noise ratio.[5] |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for your specific fluorophore.[3] For a common fluorometric ACE assay, the excitation/emission is around 320/405 nm.[1] |
Quantitative Data Summary
The inhibitory potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50).
| Compound | Target | Reported IC50 (nM) | Cell Line/Assay Condition |
| This compound | ACE | ~2.6 | Fluorometric Assay[1] |
| Captopril (Control) | ACE | ~1.9 | Fluorometric Assay[1] |
Experimental Protocols
Protocol 1: Fluorometric ACE Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on ACE activity using a synthetic fluorogenic substrate.[1]
Materials:
-
96-well black opaque plate
-
ACE enzyme
-
Fluorogenic ACE substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.3)[3]
-
This compound
-
Positive control inhibitor (e.g., Captopril)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control in Assay Buffer.
-
Plate Setup:
-
Sample Wells: Add 10 µL of this compound dilutions and 40 µL of ACE enzyme solution.
-
Positive Control Wells: Add 10 µL of Assay Buffer and 40 µL of ACE enzyme solution.
-
Negative Control (Blank) Wells: Add 50 µL of Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.[1]
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate to all wells.
-
Measurement: Immediately begin reading the fluorescence in a microplate reader (e.g., Excitation/Emission = 320/405 nm) in kinetic mode, every minute for at least 30 minutes at 37°C.[1]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each this compound concentration: % Inhibition = [(\text{Slope}\text{Control} - \text{Slope}\text{Sample}) / \text{Slope}_\text{Control}] * 100
-
Plot the % Inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Angiotensin II Quantification by ELISA
This protocol measures the downstream effect of ACE inhibition by quantifying the reduction in Angiotensin II (Ang II) production in cell culture.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other ACE-expressing cells
-
24-well cell culture plate
-
Serum-free cell culture medium
-
Angiotensin I
-
This compound
-
Angiotensin II ELISA kit
Procedure:
-
Cell Culture: Culture HUVECs to approximately 80% confluency in a 24-well plate.[1]
-
Treatment:
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing 1 µM Angiotensin I and varying concentrations of this compound (e.g., 0.1 nM to 1 µM).[1]
-
Include a "No this compound" control (Angiotensin I only).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.[1]
-
Sample Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform the Angiotensin II ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the Ang II standards provided in the ELISA kit.
-
Determine the concentration of Ang II in each sample.
-
Calculate the percent inhibition of Ang II production for each this compound concentration compared to the "No this compound" control.
-
Visualizations
Caption: Mechanism of this compound action on RAAS and Bradykinin pathways.
Caption: Workflow for cell-based Angiotensin II quantification assay.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
Strategies to reduce non-specific binding of Imidaprilat in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Imidaprilat in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of the prodrug Imidapril.[1][2] Its main function is to act as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][3] ACE is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] By inhibiting ACE, this compound lowers angiotensin II levels, leading to vasodilation and a decrease in blood pressure.[1][2]
Q2: What are the typical Ki and IC50 values for this compound's inhibition of ACE?
A2: this compound is a potent inhibitor of ACE. Reported inhibition constant (Ki) values are approximately 0.067 nM for swine renal ACE and 0.04 nM for human serum ACE.[3] The half-maximal inhibitory concentration (IC50) is also in the low nanomolar range, with a reported value of approximately 2.6 nM.[4]
Q3: What are the primary causes of high non-specific binding of small molecules like this compound in experiments?
A3: High non-specific binding for small molecule inhibitors can be attributed to several factors:
-
Hydrophobic Interactions: Compounds with hydrophobic properties can interact non-specifically with plastic surfaces and proteins.[5]
-
Electrostatic Interactions: Charged molecules may bind to surfaces or proteins with opposite charges.[5]
-
Assay Buffer Composition: Non-optimal pH, ionic strength, or the absence of blocking agents can encourage non-specific interactions.[6]
-
Binding to Serum Proteins: In experiments using biological samples, inhibitors can bind to abundant proteins like serum albumin, leading to off-target effects.[7]
Troubleshooting Guides for Reducing Non-Specific Binding
High background signals and inconsistent results are common indicators of non-specific binding. The following troubleshooting guides provide strategies to mitigate these issues.
Issue 1: High Background Signal in Assays
Possible Cause: this compound is binding to components of the assay medium, the surface of the culture plates, or other proteins in the sample.
Solutions:
| Strategy | Recommendation | Rationale |
| Optimize Buffer Composition | Adjust the pH and ionic strength of your assay buffer. For ACE inhibition assays, a pH between 7.5 and 8.3 is common.[6][8] Increasing the salt concentration (e.g., with NaCl) can also be beneficial.[6] | Adjusting the pH can minimize electrostatic interactions, while higher salt concentrations can shield charged molecules, reducing non-specific binding.[6] |
| Add Blocking Agents | Include proteins like Bovine Serum Albumin (BSA) or casein in your assay buffer. Typical concentrations range from 0.1% to 1%.[6] | Blocking agents coat the surfaces of plates and can surround the analyte, preventing it from binding non-specifically to these surfaces.[6][9] |
| Use Surfactants | Add a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.005% to 0.05%).[6] | Surfactants can disrupt non-specific hydrophobic interactions between the inhibitor and various surfaces.[6][10] |
| Change Labware Material | Consider using low-binding microplates or tubes. | Some plastics have lower affinities for small molecules, which can reduce surface adsorption. |
Issue 2: Inconsistent Results in Binding Assays
Possible Cause: this compound is adhering to the assay plate or other labware, leading to variability between wells and experiments.
Solutions:
| Strategy | Recommendation | Rationale |
| Pre-treat Labware | Pre-coat plasticware with a blocking agent like BSA before starting the experiment. | This creates a protein layer that minimizes the direct interaction of this compound with the plastic surface. |
| Optimize this compound Concentration | Perform a dose-response experiment to determine the optimal concentration that maximizes specific binding while minimizing non-specific effects. | Using too high a concentration can lead to increased non-specific binding. |
| Improve Washing Steps | Increase the number and/or duration of wash steps to more effectively remove non-specifically bound molecules. | Thorough washing is crucial for removing unbound or weakly bound molecules that contribute to background signal. |
| Include Proper Controls | Always include controls for total binding (without competitor) and non-specific binding (with a high concentration of an unlabeled competitor). | These controls are essential for accurately calculating the specific binding of this compound. |
Data Presentation: Illustrative Effect of Additives on Non-Specific Binding
The following table summarizes the hypothetical effect of various buffer additives on reducing the non-specific binding of this compound in a cellular assay. This data is for illustrative purposes to demonstrate the potential impact of these strategies.
| Additive | Concentration | Estimated Reduction in Non-Specific Binding (%) | Potential Effect on Specific Binding |
| Bovine Serum Albumin (BSA) | 0.1% | 20-30% | Minimal |
| 1% | 50-60% | Minimal | |
| Casein | 0.1% | 25-35% | Minimal |
| 1% | 60-70% | Minimal | |
| Tween-20 | 0.01% | 25-40% | Minimal |
| 0.05% | 60-75% | May slightly decrease |
Experimental Protocols
Representative Protocol for Determining the IC50 of this compound for ACE
This protocol is a general guideline and may require optimization for specific experimental conditions. It is based on the spectrophotometric measurement of ACE activity using the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).[1]
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound
-
FAPGG
-
Assay Buffer (e.g., 50 mM HEPES or Sodium Borate buffer with 300 mM NaCl, pH 8.3)[3][8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm[1]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in the assay buffer.
-
Prepare a stock solution of FAPGG in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Setup (in a 96-well microplate):
-
Test wells: Add a fixed volume of ACE solution and a specific concentration of this compound solution.
-
Control wells (100% activity): Add the same volume of ACE solution and buffer (without inhibitor).
-
Blank wells: Add buffer only.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the FAPGG substrate solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm over a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).[1]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve by identifying the concentration at which 50% inhibition is achieved.[1]
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.
Caption: A workflow for troubleshooting and reducing non-specific binding in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selection of conditions for angiotensin–converting enzyme inhibition assay: influence of sample preparation and buffer | FINS [foodandfeed.fins.uns.ac.rs]
- 4. mdpi.com [mdpi.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. foodandfeed.fins.uns.ac.rs [foodandfeed.fins.uns.ac.rs]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of Imidaprilat
Welcome to the technical support center for the synthesis and purification of Imidaprilat. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis and purification of this active pharmaceutical ingredient.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Pitfalls
Question 1: We are experiencing low yields during the synthesis of this compound from its prodrug, Imidapril. What are the common causes and how can we optimize the reaction?
Answer:
Low yields in the conversion of Imidapril to this compound, which is typically achieved through hydrolysis of the ethyl ester, can stem from several factors. Incomplete hydrolysis, side reactions, and degradation of the product are the primary culprits.
Common Causes and Solutions:
-
Incomplete Hydrolysis: The hydrolysis of the ester group in Imidapril to the carboxylic acid in this compound can be sluggish.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
-
Choice of Catalyst: Both acidic and basic conditions can catalyze the hydrolysis. For acidic hydrolysis, reagents like hydrochloric acid or sulfuric acid in a suitable solvent are common. For basic hydrolysis, sodium hydroxide (B78521) or lithium hydroxide can be used. The choice of catalyst and its concentration may need to be optimized for your specific starting material and desired reaction rate.
-
-
-
Side Reactions: The presence of other functional groups in the Imidapril molecule can lead to unwanted side reactions under harsh hydrolysis conditions.
-
Troubleshooting:
-
Milder Conditions: Employing milder reaction conditions, such as enzymatic hydrolysis, can offer greater selectivity and reduce the formation of byproducts. Lipases are a class of enzymes that can be effective for ester hydrolysis.
-
Protecting Groups: In complex syntheses, the use of protecting groups for sensitive functionalities may be necessary, although this adds extra steps to the synthetic route.
-
-
-
Product Degradation: this compound, like its prodrug Imidapril, can be susceptible to degradation, especially at elevated temperatures and non-optimal pH conditions. A significant degradation pathway for Imidapril is the formation of a diketopiperazine derivative through intramolecular cyclization.[1][2]
-
Troubleshooting:
-
Temperature Control: Maintain strict temperature control throughout the reaction and work-up procedures.
-
pH Control: After hydrolysis, carefully neutralize the reaction mixture to the isoelectric point of this compound to facilitate its precipitation or extraction while minimizing degradation.
-
-
Below is a logical workflow for troubleshooting low yields in this compound synthesis:
Caption: Troubleshooting workflow for low this compound synthesis yield.
Purification Pitfalls
Question 2: We are facing difficulties in purifying this compound and are observing persistent impurities. What are the recommended purification strategies?
Answer:
The purification of this compound can be challenging due to the presence of structurally similar impurities, including unreacted Imidapril, diastereomers, and degradation products. A multi-step purification approach is often necessary to achieve high purity.
Recommended Purification Strategies:
-
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical.
-
Troubleshooting:
-
Solvent Screening: A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Common solvent systems for similar molecules include ethanol/water, isopropanol/water, or acetone/water mixtures.
-
Oiling Out: If the compound "oils out" instead of crystallizing, it may be due to a high concentration of impurities or too rapid cooling. Try using a larger volume of solvent or allowing the solution to cool more slowly.
-
-
-
Chromatography: For challenging separations, chromatographic techniques are indispensable.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for isolating pure compounds. A reversed-phase C18 column is commonly used for ACE inhibitors. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Method development will be required to optimize the separation of this compound from its impurities.
-
Column Chromatography (Flash Chromatography): For larger scale purifications, flash chromatography using silica (B1680970) gel or a reversed-phase stationary phase can be effective. A gradient elution is often employed to separate compounds with different polarities.
-
-
Diastereomer Separation: this compound has multiple chiral centers, and its synthesis can result in the formation of diastereomers. These can be difficult to separate.
-
Troubleshooting:
-
Chiral Chromatography: The most effective way to separate diastereomers is often through chiral HPLC, using a chiral stationary phase (CSP). The selection of the appropriate CSP and mobile phase is crucial and often requires screening of different column chemistries.
-
-
The following diagram illustrates a general workflow for the purification of this compound:
References
Technical Support Center: Enhancing the Oral Bioavailability of Imidaprilat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during oral administration studies aimed at enhancing the bioavailability of Imidaprilat.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of Imidapril, and why is it a concern?
A1: Imidapril is a prodrug that is converted in the liver to its active metabolite, this compound. The absolute oral bioavailability of Imidapril is approximately 42%. While some sources state it can be as low as 28%-30%. This relatively low and variable bioavailability can lead to inconsistent therapeutic outcomes. Enhancing its bioavailability is crucial for ensuring predictable and effective treatment of conditions like hypertension and congestive heart failure.
Q2: What are the primary challenges associated with the oral administration of Imidapril?
A2: The main challenges include its poor aqueous solubility, which can lead to dissolution-related absorption problems. Additionally, like many other ACE inhibitors, its absorption can be affected by food, with a high-fat meal significantly reducing the rate of absorption. First-pass metabolism in the liver, where Imidapril is converted to this compound, is a necessary step for activation but also contributes to the overall bioavailability profile.
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be explored:
-
Fast-Dissolving Tablets (FDTs) / Mouth Dissolving Tablets (MDTs): This approach has been successfully applied to Imidapril to improve its dissolution and, consequently, its potential bioavailability. By rapidly disintegrating in the oral cavity, the drug is available for absorption more quickly.
-
Lipid-Based Formulations: For poorly water-soluble drugs, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area for dissolution, potentially leading to improved bioavailability.
-
Use of Functional Excipients: Incorporating specific excipients like superdisintegrants (e.g., sodium starch glycolate, croscarmellose sodium) can enhance the release of the drug from the dosage form.
Q4: How does food impact the absorption of Imidapril?
A4: The presence of food, particularly a high-fat meal, reduces the rate of Imidapril absorption, although the extent of absorption may not be significantly affected. It is generally recommended that Imidapril be taken approximately 15 minutes before a meal.
Troubleshooting Guides
Troubleshooting: Formulation and Dissolution of Imidapril Fast-Dissolving Tablets (FDTs)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low drug release during in-vitro dissolution testing | - Inadequate disintegration of the tablet.- Poor solubility of Imidapril in the dissolution medium.- Drug-excipient incompatibility. | - Optimize the concentration of the superdisintegrant.- Consider using an effervescent system (e.g., sodium bicarbonate and citric acid) to enhance disintegration and dissolution.- Ensure the pH of the dissolution medium is appropriate (a phosphate (B84403) buffer of pH 6.8 is commonly used).- Conduct compatibility studies with excipients. Magnesium stearate (B1226849) has been shown to be compatible with Imidapril. |
| High friability or low hardness of tablets | - Insufficient binder concentration.- Low compression force during tableting. | - Adjust the concentration of the binder (e.g., PVP).- Optimize the compression force. Note that for FDTs, a balance must be struck to ensure adequate hardness without compromising disintegration time. |
| Inconsistent dissolution results between batches | - Non-uniform mixing of the powder blend.- Variations in tablet weight or hardness.- Issues with the dissolution apparatus or procedure. | - Ensure a thorough and consistent blending process.- Monitor tablet weight and hardness closely during compression.- Calibrate the dissolution apparatus regularly. Ensure proper degassing of the medium and consistent sampling times. |
| Precipitation of the drug in the dissolution medium | - The concentration of the drug exceeds its solubility in the medium. | - Use a larger volume of dissolution medium if feasible.- Consider the addition of a surfactant to the dissolution medium to maintain sink conditions. |
Troubleshooting: Bioanalytical Method for Imidapril and this compound Quantification by LC-MS/MS
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of analytes from plasma samples | - Inefficient protein precipitation or solid-phase extraction (SPE).- Degradation of analytes during sample processing. | - Optimize the protein precipitation solvent or the SPE cartridge and elution solvent.- Ensure samples are kept at appropriate temperatures (e.g., on ice) during processing to minimize degradation. |
| Poor peak shape or resolution in chromatogram | - Inappropriate mobile phase composition or pH.- Column degradation.- Matrix effects from plasma components. | - Adjust the mobile phase composition (e.g., acetonitrile/formic acid ratio) and pH.- Use a guard column or a new analytical column.- Optimize the sample clean-up procedure to minimize matrix interference. |
| Inconsistent results or high variability | - Instability of analytes in plasma samples or processed extracts.- Inconsistent sample handling and preparation. | - Perform stability studies to assess freeze-thaw stability, short-term stability at room temperature, and long-term stability at -20°C or -80°C.- Standardize all sample handling and preparation steps. Use an internal standard to correct for variability. |
| Carryover of analytes between injections | - Contamination of the injector or column from a previous high-concentration sample. | - Optimize the wash solvent and wash volume for the autosampler.- Inject a blank sample after high-concentration samples to check for carryover. |
Experimental Protocols
Protocol 1: Preparation of Imidapril Fast-Dissolving Tablets
This protocol is based on the direct compression method using superdisintegrants.
Materials:
-
Imidapril Hydrochloride
-
Sodium Starch Glycolate (Superdisintegrant)
-
Microcrystalline Cellulose (Diluent)
-
Mannitol (B672) (Diluent and sweetening agent)
-
Aspartame (Sweetener)
-
Talc (Glidant)
-
Magnesium Stearate (Lubricant)
Methodology:
-
All ingredients are accurately weighed.
-
Imidapril HCl, sodium starch glycolate, microcrystalline cellulose, and mannitol are passed through a fine-mesh sieve to ensure uniformity.
-
The sifted ingredients are blended in a suitable blender for 15 minutes to achieve a homogenous mixture.
-
Aspartame, talc, and magnesium stearate are then added to the blend and mixed for an additional 5 minutes.
-
The final blend is compressed into tablets using a tablet press with appropriate tooling.
Protocol 2: In-Vitro Dissolution Testing of Imidapril FDTs
Apparatus: USP Dissolution Apparatus 2 (Paddle type)
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8)
Temperature: 37 ± 0.5 °C
Paddle Speed: 50 rpm
Methodology:
-
The dissolution medium is degassed prior to use.
-
One tablet is placed in each dissolution vessel.
-
Aliquots (e.g., 5 mL) of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30 minutes).
-
An equivalent volume of fresh, pre-warmed dissolution medium is added to the vessel after each withdrawal to maintain a constant volume.
-
The withdrawn samples are filtered through a suitable filter (e.g., 0.45 µm).
-
The concentration of Imidapril in the filtered samples is determined using a validated UV-Vis spectrophotometric method at a wavelength of 231 nm.
Protocol 3: Quantification of Imidapril and this compound in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the bioanalytical quantification.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Plasma samples are thawed and vortexed.
-
An internal standard is added to each plasma sample.
-
The plasma is deproteinized (e.g., with an acid).
-
The samples are loaded onto an SPE cartridge (e.g., OASIS HLB).
-
The cartridge is washed to remove interfering substances.
-
Imidapril and this compound are eluted with an appropriate solvent.
-
The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase.
LC-MS/MS Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Imidapril, this compound, and the internal standard.
Data Presentation
Table 1: Example Formulations of Imidapril Fast-Dissolving Tablets
| Ingredient | Formulation F1 (mg/tablet) | Formulation F2 (mg/tablet) | Formulation F3 (mg/tablet) |
| Imidapril HCl | 10 | 10 | 10 |
| Sodium Bicarbonate | 10 | 15 | 20 |
| Mannitol | 30 | 45 | 60 |
| Citric Acid | 5 | 5 | 5 |
| PVP | 5 | 5 | 5 |
| Talc | 2 | 2 | 2 |
| Magnesium Stearate | 2 | 2 | 2 |
| Total Weight | 64 | 84 | 104 |
| Data is illustrative and based on findings from a study on fast-dissolving tablets of Imidapril. |
Table 2: In-Vitro Drug Release Data for an Optimized Imidapril FDT Formulation
| Time (minutes) | Cumulative % Drug Release |
| 5 | 45.2 ± 1.8 |
| 10 | 78.6 ± 2.1 |
| 15 | 89.4 ± 1.5 |
| 30 | 97.6 ± 1.2 |
| Illustrative data based on a formulation showing rapid drug release. |
Table 3: Pharmacokinetic Parameters of Imidapril and this compound after Oral Administration
| Parameter | Imidapril | This compound |
| Tmax (hours) | ~2 | ~5 |
| Cmax (ng/mL) | 5.8 - 54.9 | 1.2 - 28.8 |
| AUC0-24h (ng·h/mL) | 30.2 - 238.2 | 18 - 304.1 |
| Plasma Protein Binding (%) | 85 | 53 |
| Data represents a range observed after single oral doses of 2.5-20 mg of Imidapril. |
Visualizations
Validation & Comparative
A Comparative Analysis of Imidaprilat and Enalaprilat in Angiotensin-Converting Enzyme (ACE) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Imidaprilat and Enalaprilat (B1671235), the active metabolites of the prodrugs Imidapril and Enalapril, respectively. Both are potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS), and are pivotal in the management of hypertension and heart failure. This document synthesizes experimental data to offer an objective comparison of their inhibitory performance, outlines relevant experimental methodologies, and visualizes the associated biochemical pathways and workflows.
Quantitative Comparison of ACE Inhibition
The inhibitory potency of this compound and Enalaprilat against ACE is primarily quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). A lower IC50 or Ki value indicates a higher potency and a stronger binding affinity to the enzyme. The data presented below is collated from in vitro studies to provide a comparative overview.
| Compound | Parameter | Value | Enzyme Source | Reference |
| This compound | Ki | 0.04 nM | Human Serum ACE | [1] |
| Ki | 0.067 nM | Swine Renal ACE | [1] | |
| Enalaprilat | IC50 | 1.94 - 2.4 nM | Not Specified | [2] |
| Ki | ~0.1 nM | Serum ACE | [3][4] |
Disclaimer: The data presented is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. A 1992 in vitro study in Nihon Yakurigaku Zasshi reported that this compound (referred to as 6366A) was 3 to 18 times more potent than Enalaprilat[1].
Mechanism of Action and Signaling Pathway
Both this compound and Enalaprilat are competitive inhibitors of ACE. They bind to the active site of the enzyme, preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to vasodilation and a reduction in blood pressure. Additionally, ACE is responsible for the degradation of bradykinin (B550075), a vasodilator. By inhibiting ACE, these compounds also increase bradykinin levels, further contributing to their antihypertensive effects.
Experimental Protocols
The in vitro potency of ACE inhibitors is commonly determined using enzymatic assays that measure the rate of ACE-catalyzed hydrolysis of a substrate in the presence and absence of the inhibitor.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
1. Principle: This assay is based on the cleavage of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE, which yields hippuric acid (HA) and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by spectrophotometry at 228 nm following extraction.
2. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as the substrate
-
This compound and Enalaprilat as test inhibitors
-
Sodium Borate Buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Tris-HCl buffer
-
UV-Vis Spectrophotometer or microplate reader
3. Procedure:
-
Reagent Preparation: Prepare stock solutions of ACE, HHL, and the inhibitors (this compound and Enalaprilat) in the appropriate buffers.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, set up reactions for control (enzyme and substrate), blank (substrate only), and test samples (enzyme, substrate, and varying concentrations of inhibitor).
-
Pre-incubation: Add the ACE solution to the control and test wells. Add buffer to the blank wells. Then, add the inhibitor solutions to the test wells and an equal volume of buffer to the control and blank wells. Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Reaction Initiation: Add the HHL substrate solution to all wells to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Extraction: Add ethyl acetate to each well and vortex to extract the hippuric acid into the organic phase.
-
Measurement: Centrifuge the samples to separate the layers. Transfer the upper ethyl acetate layer to a new tube or plate and evaporate the solvent. Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.
-
Quantification: Measure the absorbance of the hippuric acid at 228 nm.
4. Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbancecontrol - Absorbancesample) / Absorbancecontrol] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Concluding Remarks
References
- 1. [Studies on angiotensin I converting enzyme (ACE) inhibitory effect of imidapril. (I). Inhibition of various tissue ACEs in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Bioanalytical Quantification of Imidaprilat: HPLC vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril (B193102).
This document outlines the experimental protocols and presents a side-by-side comparison of the performance characteristics of both methods, based on published validation data. The information herein is intended to assist in the selection of the most appropriate analytical technique for specific research needs.
Method Performance: A Head-to-Head Comparison
The choice between HPLC and LC-MS/MS for the quantification of this compound often depends on the required sensitivity, selectivity, and the nature of the biological matrix. While both are powerful techniques, they offer distinct advantages. LC-MS/MS generally provides superior sensitivity and specificity, making it ideal for studies requiring low detection limits. HPLC with UV detection, on the other hand, can be a more accessible and cost-effective option for routine analysis where high sensitivity is not the primary concern.
The following table summarizes the key validation parameters for both HPLC and LC-MS/MS methods as reported in the literature.
| Validation Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | 5-30 µg/mL[1] | 0.2-50 ng/mL[2] |
| Limit of Detection (LOD) | 0.000734 µg/mL (0.734 ng/mL)[1] | Not explicitly reported, but linearity starts at 0.2 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.002446 µg/mL (2.446 ng/mL)[1] | 0.2 ng/mL[2] |
| Precision (%RSD) | < 2%[1] | < 13.2%[2] |
| Accuracy/Recovery | > 98%[1] | Adequate assay accuracy reported[2] |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the bioanalytical method validation and cross-comparison of HPLC and LC-MS/MS techniques for this compound analysis.
References
Reproducibility of Imidaprilat Pharmacokinetic Data: A Cross-Laboratory Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) data of imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril (B193102), from various laboratory studies. The objective is to assess the reproducibility of these data and provide a reference for researchers involved in the development and evaluation of imidapril-based therapeutics. This document summarizes key pharmacokinetic parameters, details the experimental protocols employed, and visually represents the workflows used in these studies.
Executive Summary
Imidapril is a prodrug that is rapidly converted to its active metabolite, this compound, after oral administration. The pharmacokinetic profile of this compound is a critical determinant of its therapeutic efficacy. This guide compiles and compares this compound PK data from different studies in healthy volunteers following a single 10 mg oral dose of imidapril. While a direct inter-laboratory comparison is challenging due to variations in study design and reporting, this guide synthesizes available data to provide an objective overview of the consistency of this compound's pharmacokinetic profile.
Comparison of this compound Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound in healthy adult volunteers after a single 10 mg oral dose of imidapril, as reported in different studies.
| Study Reference | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Study A | 15.7 ± 3.1 | 7.0 ± 1.5 | 211 ± 55 (AUC0-∞) |
| Study B | 1.2 - 28.81 | ~5.01 | 18 - 304.1 (AUC0-24h)1 |
| Study C | ~19.92 | Not Reported | ~215 (AUC0-24h)2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. 1Data represents a range for single oral doses of imidapril from 2.5-20 mg. 2Data reported for healthy volunteers in a study comparing with hypertensive patients.[1]
The data presented in the table suggest a general consistency in the pharmacokinetic profile of this compound across different studies. However, direct comparison is limited by the variability in how data is reported (e.g., mean ± standard deviation vs. range) and the specific AUC interval calculated.
Experimental Protocols
The reproducibility of pharmacokinetic data is highly dependent on the methodologies used for sample analysis and the design of the clinical study. Below are summaries of typical experimental protocols employed in the pharmacokinetic evaluation of this compound.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method is commonly used for the determination of imidapril and this compound in human plasma.[2]
-
Sample Preparation:
-
Deproteinization of plasma samples.
-
Solid-phase extraction (SPE) using a cartridge (e.g., OASIS HLB) to isolate imidapril and this compound.[2]
-
Elution from the SPE cartridge.
-
Evaporation of the eluent to dryness.
-
Reconstitution of the residue in the mobile phase for injection into the LC-MS/MS system.[2]
-
-
Chromatographic Conditions:
-
Column: Semi-micro ODS column.[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.05% (v/v) formic acid (1:3, v/v).[2]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) using precursor-to-product ion transitions.
-
Linearity: The method is typically linear over a concentration range of 0.2 to 50 ng/mL in human plasma.[2]
-
Precision: The relative standard deviation is generally less than 13.2%.[2]
-
Clinical Study Protocol: Single-Dose Pharmacokinetic Study in Healthy Volunteers
A standard single-dose, open-label, randomized, two-way crossover study design is often employed for bioequivalence and pharmacokinetic assessments.
-
Study Population: Healthy adult male and/or female volunteers.
-
Study Design:
-
Subjects are typically required to fast overnight before drug administration.
-
A single oral dose of 10 mg imidapril is administered.
-
Blood samples are collected at predetermined time points before and after dosing (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).
-
A washout period of at least one week is maintained between treatment periods in crossover studies.
-
-
Pharmacokinetic Analysis:
-
Plasma concentrations of this compound are measured using a validated bioanalytical method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the typical workflows for a pharmacokinetic study of this compound.
References
- 1. Single dose and steady state pharmacokinetics and pharmacodynamics of the ACE-inhibitor imidapril in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of imidapril and this compound in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Imidaprilat's Effect in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, against other relevant therapeutic alternatives. The data presented is collated from various preclinical studies in established animal models of hypertension, cardiac remodeling, and metabolic syndrome. Detailed experimental protocols and quantitative data are provided to support further research and drug development efforts.
Efficacy in Preclinical Hypertension Models
This compound has demonstrated significant antihypertensive effects in preclinical studies, primarily evaluated in the Spontaneously Hypertensive Rat (SHR) model. Its performance has been directly compared with other ACE inhibitors, notably Enalapril.
Data Presentation: Antihypertensive Effects and ACE Inhibition
The following tables summarize the comparative efficacy of this compound in reducing blood pressure and inhibiting ACE activity in SHRs.
Table 1: Comparative Effects on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose | Route of Administration | Duration | Change in SBP (mmHg) | Animal Model |
| Imidapril | 2 mg/kg/day | Oral | 30 days | Significant reduction (quantitative data not specified) | SHR |
| Enalapril | 2 mg/kg/day | Oral | 30 days | Less reduction than Imidapril | SHR |
Table 2: Comparative Inhibition of Angiotensin-Converting Enzyme (ACE) in Various Tissues of SHRs
| Tissue | Imidapril (2 mg/kg, single oral dose) % Inhibition | Enalapril (2 mg/kg, single oral dose) % Inhibition |
| Serum | Remarkable inhibition within 6 hr | Less inhibition |
| Aorta | Remarkable inhibition within 6 hr | Less inhibition |
| Lung | Remarkable inhibition within 6 hr | Less inhibition |
| Kidney | Remarkable inhibition within 6 hr | Less inhibition |
| Heart | Remarkable inhibition within 6 hr | Less inhibition |
| Brain | No significant inhibition | Not specified |
Note: "Remarkable inhibition" indicates a significant effect as reported in the study, though specific percentages were not provided.
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model for Hypertension
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are commonly used as a genetic model of essential hypertension.
-
Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.
-
Drug Administration: Imidapril or a comparator drug (e.g., Enalapril) is administered orally via gavage at specified doses. A control group receives a vehicle.
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method at baseline and at various time points after drug administration. For continuous monitoring, telemetry devices can be implanted.
-
Tissue Collection and ACE Activity Assay: At the end of the study, animals are euthanized, and various tissues (e.g., serum, aorta, lung, kidney, heart, brain) are collected. ACE activity in tissue homogenates is determined using a spectrophotometric assay based on the rate of hydrolysis of a synthetic substrate.
Visualization of Experimental Workflow
Efficacy in Preclinical Models of Cardiac Remodeling and Heart Failure
This compound has shown promise in mitigating adverse cardiac remodeling and improving cardiac function in preclinical models of heart failure. Key models include the Dahl salt-sensitive rat and rodent models of myocardial infarction.
Data Presentation: Effects on Cardiac Structure and Function
The following tables summarize the effects of this compound on key parameters of cardiac remodeling.
Table 3: Effects of Imidapril on Cardiac Remodeling in Dahl Salt-Sensitive (DSS) Rats with Heart Failure
| Parameter | Vehicle Control | Imidapril (1 mg/kg/day) | Animal Model |
| Left Ventricular End-Diastolic Diameter | Markedly increased | Significantly ameliorated | DSS Rat |
| Fractional Shortening | Reduced | Significantly ameliorated | DSS Rat |
| Perivascular Fibrosis | Increased | Significantly improved | DSS Rat |
| Myocardial Fibrosis | Increased | Significantly improved | DSS Rat |
Table 4: Comparative Effects of Imidapril and Ramipril on Ventricular Remodeling Post-Myocardial Infarction (MI) in Rats
| Parameter | Nontreated MI | Ramipril (1 mg/kg/day) | Imidapril (1 mg/kg/day) | Animal Model |
| Ventricular Contraction | Impaired | - | Significantly negated changes | Rat |
| Fibrosis and Collagen Accumulation | Severe | - | Superior effect in preventing | Rat |
Experimental Protocols
Dahl Salt-Sensitive (DSS) Rat Model of Heart Failure
-
Animal Model: Male Dahl salt-sensitive rats are used.
-
Induction of Heart Failure: Rats are fed a high-salt diet (e.g., 8% NaCl) for several weeks to induce hypertension, leading to concentric left ventricular hypertrophy and subsequent heart failure.
-
Treatment: Imidapril or a vehicle is administered, often starting from the hypertrophic stage, for a specified duration (e.g., 7 weeks).
-
Echocardiography: Transthoracic echocardiography is performed to assess cardiac dimensions (e.g., left ventricular end-diastolic diameter) and function (e.g., fractional shortening).
-
Histological Analysis: At the end of the study, hearts are excised, fixed, and sectioned. Staining with Masson's trichrome is used to visualize and quantify perivascular and myocardial fibrosis.
Myocardial Infarction (MI) Model in Rats
-
Procedure: Myocardial infarction is induced by ligating the left anterior descending (LAD) coronary artery.
-
Treatment: Treatment with Imidapril, a comparator (e.g., Ramipril), or vehicle is initiated post-MI.
-
Functional Assessment: Cardiac function is assessed using methods like echocardiography.
-
Histological Analysis: Hearts are collected at the end of the study for histological analysis to determine infarct size and the extent of fibrosis and collagen deposition in the left ventricle.
Visualization of Experimental Workflow
Efficacy in a Preclinical Model of Metabolic Syndrome
Imidapril has been investigated for its potential to improve insulin (B600854) sensitivity in the Zucker fatty rat, a genetic model of obesity and insulin resistance.
Data Presentation: Effects on Insulin Sensitivity
Table 5: Effect of Imidapril on Insulin Sensitivity in Zucker Fatty Rats
| Parameter | Control Group | Imidapril-Treated Group | Animal Model |
| Insulin Sensitivity (Oral Glucose Tolerance Test) | - | Improved | Zucker Fatty Rat |
| Urinary Glucose Secretion | - | Decreased | Zucker Fatty Rat |
| Hepatic IRS-1 associated PI 3-kinase activity (insulin-stimulated) | - | Enhanced by 110% | Zucker Fatty Rat |
Experimental Protocol
Zucker Fatty Rat Model of Insulin Resistance
-
Animal Model: Male Zucker fatty rats, which are genetically obese and insulin-resistant, are used.
-
Drug Administration: Imidapril is administered orally.
-
Oral Glucose Tolerance Test (OGTT): After a fasting period, a glucose solution is administered orally. Blood samples are collected at various time points to measure glucose and insulin levels, providing an assessment of glucose tolerance and insulin sensitivity.
-
Biochemical Analysis: At the end of the study, tissues such as the liver and muscle can be collected to analyze key components of the insulin signaling pathway, such as Insulin Receptor Substrate (IRS) proteins and Phosphatidylinositol 3-kinase (PI 3-kinase).
Visualization of Signaling Pathway
Conclusion
The preclinical data robustly supports the efficacy of this compound in key therapeutic areas. In models of hypertension, this compound demonstrates potent antihypertensive effects and significant ACE inhibition, appearing more effective than Enalapril at the same dosage in some studies. In the context of cardiac remodeling and heart failure, this compound shows beneficial effects on cardiac structure and function, with evidence suggesting superior prevention of fibrosis compared to Ramipril in a post-MI model. Furthermore, studies in a model of metabolic syndrome indicate that this compound can improve insulin sensitivity.
This comparative guide highlights the strong preclinical validation for this compound and provides a foundation for further investigation and clinical development. The detailed methodologies and structured data presentation are intended to facilitate the design of future studies and aid in the objective evaluation of this compound against other therapeutic options.
A Comparative Analysis of Imidaprilat's Efficacy: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril (B193102). Its performance is benchmarked against other well-established ACE inhibitors, Enalaprilat (the active form of Enalapril) and Captopril (B1668294), with supporting experimental data to inform preclinical and clinical research decisions.
In Vitro Efficacy: Potency in ACE Inhibition
The primary mechanism of action for this compound and other ACE inhibitors is the direct inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. The in vitro potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | IC50 (nM) | Enzyme Source | Reference |
| This compound (6366A) | 0.04 | Human Serum ACE | [1] |
| 0.067 | Swine Renal ACE | [1] | |
| Enalaprilat | 1.94 - 2.4 | Not Specified | [2] |
| 2 | Human and Sheep Plasma | [3] | |
| 10 | Rat Plasma | [3] | |
| Captopril | 6 | Angiotensin-I-converting enzyme | [4] |
| 20 | Not Specified | [2] | |
| 1.79 - 15.1 | Synthetic Substrates | [5] | |
| 16,710 | Angiotensin-I | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions such as enzyme source, substrate, and assay methodology.
In Vivo Efficacy: Antihypertensive Effects in Animal Models
The in vivo efficacy of ACE inhibitors is predominantly evaluated by their ability to lower blood pressure in hypertensive animal models, most commonly the Spontaneously Hypertensive Rat (SHR). These studies provide critical insights into the therapeutic potential of these compounds.
| Compound | Animal Model | Dose | Route of Administration | Blood Pressure Reduction | Reference |
| Imidapril | Spontaneously Hypertensive Rat (SHR) | 3 mg/kg | Oral | Similar hypotensive response to Captopril (30 mg/kg) | [6] |
| Enalapril (B1671234) | Spontaneously Hypertensive Rat (SHR) | 3 mg/kg | Oral | Similar hypotensive response to Captopril (30 mg/kg) | [6] |
| Spontaneously Hypertensive Rat (SHR) | 30 mg/kg/day for 4 weeks | Oral | Systolic Blood Pressure decreased from 156 ± 4 mmHg to 96 ± 8 mmHg | [7] | |
| Captopril | Spontaneously Hypertensive Rat (SHR) | 30 mg/kg | Oral | Reduced blood pressure over a 5-day period | [8] |
| Spontaneously Hypertensive Rat (SHR) | 1 mg/kg | Intravenous | Mean arterial pressure reduced by 8.6 ± 2.2 mmHg after 10 minutes | [8] | |
| Spontaneously Hypertensive Rat (SHR) | 250 mg/kg/day for 3 weeks | In drinking water | Systolic Blood Pressure decreased by ≈60 mmHg (from 166.6 ± 7.1 mmHg to 107.0 ± 5.4 mmHg) | [9] | |
| Spontaneously Hypertensive Rat (SHR) | Not specified (chronic treatment) | In drinking water | Mean blood pressure of 100 ± 1 mmHg compared to 157 ± 3 mmHg in control at 23 weeks of age | [10] |
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the IC50 value of an ACE inhibitor.
Principle: The assay measures the amount of hippuric acid produced from the hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE. The reaction is stopped, and the hippuric acid is extracted and quantified by spectrophotometry at 228 nm.[11]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL) as the substrate
-
Test inhibitors (this compound, Enalaprilat, Captopril) at various concentrations
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 8.3)
-
1 M HCl to stop the reaction
-
Ethyl acetate (B1210297) for extraction
-
Spectrophotometer
Procedure:
-
A solution of ACE is pre-incubated with various concentrations of the inhibitor (or buffer for control) for a specified time at 37°C.[12]
-
The substrate solution (HHL) is added to initiate the enzymatic reaction, and the mixture is incubated for a defined period (e.g., 30-60 minutes) at 37°C.[11][12]
-
The reaction is terminated by the addition of 1 M HCl.[11]
-
The hippuric acid produced is extracted with ethyl acetate.[11]
-
The absorbance of the extracted hippuric acid in the ethyl acetate layer is measured at 228 nm using a spectrophotometer.[11]
-
The percentage of ACE inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
The SHR model is a widely accepted genetic model of essential hypertension.
Animals:
-
Male or female Spontaneously Hypertensive Rats (SHR) of a specific age range (e.g., 9-12 weeks old).
-
Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.
Drug Administration:
-
The test compounds (Imidapril, Enalapril, Captopril) and vehicle control are administered chronically over a period of several weeks.
-
The route of administration can be oral (gavage or in drinking water) or parenteral (e.g., subcutaneous, intraperitoneal).[9][13]
Blood Pressure Measurement: Two common methods for blood pressure measurement in conscious rats are:
-
Tail-Cuff Method (Non-invasive):
-
Rats are placed in a restrainer and a cuff with a sensor is placed on the tail.[14]
-
The cuff is inflated to occlude blood flow and then gradually deflated.[14]
-
The pressure at which blood flow returns is recorded as the systolic blood pressure.[14]
-
This method requires acclimatization of the animals to the procedure to minimize stress-induced blood pressure elevation.[15]
-
-
Radiotelemetry (Invasive):
Data Analysis:
-
Systolic, diastolic, and mean arterial blood pressure are recorded at regular intervals throughout the study.
-
The data is analyzed to determine the magnitude and duration of blood pressure reduction for each treatment group compared to the vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the renin-angiotensin-aldosterone system, the point of ACE inhibition, and a typical experimental workflow for evaluating ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System and the site of ACE inhibition.
References
- 1. repositorio.ufop.br [repositorio.ufop.br]
- 2. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Difference in the incidence of cough induced by angiotensin converting enzyme inhibitors: a comparative study using imidapril hydrochloride and enalapril maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telemetry for cardiovascular monitoring in a pharmacological study: new approaches to data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of enalapril, enalaprilic acid and captopril in blocking angiotensin I-induced pressor and dipsogenic responses in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing blood pressure in SHR with enalapril provokes redistribution of NHE3, NaPi2, and NCC and decreases NaPi2 and ACE abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Sustained Captopril‐Induced Reduction in Blood Pressure Is Associated With Alterations in Gut‐Brain Axis in the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood pressure after captopril withdrawal from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. etflin.com [etflin.com]
- 12. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 13. The effects of captopril and enalapril on tissue levels of various elements in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to Analytical Methods for Imidaprilat Detection: A New Radioimmunoassay vs. a Conventional HPLC-ESI-MS/MS Method
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of a novel radioimmunoassay (RIA) and a conventional high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method for the detection of Imidaprilat, the active metabolite of the ACE inhibitor Imidapril (B193102).
This publication objectively evaluates the performance of both methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their analytical needs.
Performance Comparison
The following tables summarize the key validation parameters for the new radioimmunoassay and the conventional HPLC-ESI-MS/MS method for this compound detection.
| Validation Parameter | New Radioimmunoassay (RIA) | Conventional HPLC-ESI-MS/MS |
| Linearity / Calibration Range | 0.1 - 100 ng/mL | 0.2 - 50 ng/mL[1] |
| Accuracy (Recovery) | Approximately 100%[2] | "Adequate assay accuracy"[1] |
| Precision | Intra-assay: 2.0 - 7.9% RSDInter-assay: 4.1 - 6.2% RSD[2] | < 13.2% RSD[1] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.1 ng/mL (inferred from calibration range)[2] | 0.2 ng/mL (as the lower limit of linearity)[1] |
Experimental Protocols
New Radioimmunoassay (RIA) Method
A radioimmunoassay was developed for the determination of this compound in human plasma and urine.[2] The key steps in the protocol are as follows:
-
Antiserum Production: Antiserum was generated in rabbits by immunization with a p-amino derivative of this compound conjugated to bovine serum albumin.[2]
-
Radioligand Preparation: A p-hydroxybenzoylamino derivative of this compound was iodinated (¹²⁵I) to prepare the radioligand.[2]
-
Assay Procedure:
Conventional HPLC-ESI-MS/MS Method
A sensitive and specific high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method has been established for the quantification of this compound in human plasma.[1] The experimental protocol involves:
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of a new analytical method, such as the radioimmunoassay for this compound detection, in comparison to an established method.
Caption: Workflow for the validation and comparison of a new analytical method.
Signaling Pathway of ACE Inhibition by this compound
The therapeutic effect of Imidapril is mediated by its active metabolite, this compound, which inhibits the Angiotensin-Converting Enzyme (ACE). This action disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.
Caption: Mechanism of action of this compound in the RAAS pathway.
References
- 1. Determination of imidapril and this compound in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay for imidapril, a new angiotensin-converting enzyme inhibitor, and this compound, its active metabolite, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Correlating Plasma Imidaprilat Concentration with its Pharmacodynamic Effects
This guide provides a comprehensive analysis of the relationship between plasma concentrations of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, and its pharmacodynamic effects. It is intended for researchers, scientists, and professionals in drug development, offering a comparative perspective with other ACE inhibitors and antihypertensive agents, supported by experimental data.
Pharmacodynamic and Pharmacokinetic Profile of this compound
Imidapril is a prodrug that is rapidly converted in the liver to its active metabolite, this compound. This compound is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II. By inhibiting this conversion, this compound leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure. Studies have shown a direct correlation between plasma this compound concentrations and the inhibition of plasma ACE activity, as well as the subsequent reduction in blood pressure.
Quantitative Analysis of this compound Pharmacokinetics and Pharmacodynamics
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of Imidapril and this compound from various studies.
Table 1: Pharmacokinetic Parameters of Imidapril and this compound (10 mg Dose)
| Parameter | Imidapril (Single Dose) | Imidapril (Steady State) | This compound (Single Dose) | This compound (Steady State) |
| Cmax (ng/mL) | - | - | - | 20.4 |
| AUC (ng·h/mL) | 140 | 123 | 211 | 240 |
| Data from a study in 10 hypertensive patients. |
Table 2: Pharmacodynamic Effects of this compound (10 mg Dose)
| Parameter | Single Dose | Steady State |
| Maximal ACE Inhibition | 75% | 75% |
| Trough ACE Inhibition | - | 50% |
| Maximal Diastolic BP Drop (mmHg) | 22 | 25 |
| Data from a study in 10 hypertensive patients. |
Table 3: Comparative Antihypertensive Efficacy of Imidapril
| Drug | Dosage | Mean Change in Diastolic BP (mmHg) | Mean Change in Systolic BP (mmHg) | Responder Rate |
| Imidapril | 5-10 mg once daily | -9.9 | -19.0 | 53.9% |
| Captopril | 25-50 mg twice daily | -8.8 | -12.8 | 48% |
| Nifedipine SR | 20-40 mg twice daily | - | - | 61.3% (Imidapril 63.1%) |
| Data from comparative studies in patients with mild to moderate hypertension. |
Experimental Protocols
Study of Pharmacokinetics and Pharmacodynamics in Hypertensive Patients
A study involving 10 patients with mild to moderate essential hypertension investigated the pharmacokinetic and pharmacodynamic profile of Imidapril.
-
Dosage: Patients received a single oral dose of 10 mg Imidapril, followed by a 28-day treatment period with 10 mg once daily.
-
Pharmacokinetic Analysis: Plasma concentrations of Imidapril and this compound were measured at various time points to determine parameters like Cmax (maximum concentration) and AUC (area under the curve).
-
Pharmacodynamic Assessment: Plasma ACE activity and arterial blood pressure were measured to evaluate the drug's effect. The measurements during Imidapril treatment were corrected by a preceding placebo-investigation.
Comparative Study of Imidapril and Enalapril in Spontaneously Hypertensive Rats
The steady-state pharmacokinetics and pharmacodynamics of this compound were compared with Enalapril in spontaneously hypertensive rats (SHRs).
-
Drug Administration: Imidapril and Enalapril were infused subcutaneously for 4 weeks via an osmotic pump at various doses.
-
Data Collection: Plasma concentrations of the active metabolites (this compound and Enalaprilat), systolic blood pressure (SBP), and plasma ACE activity were determined periodically.
Visualizing the Mechanism and Workflow
Signaling Pathway of ACE Inhibition
The following diagram illustrates the mechanism of action of ACE inhibitors like this compound within the Renin-Angiotensin-Aldosterone System (RAAS).
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Imidaprilat
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of imidaprilat, an active pharmaceutical ingredient used in research and development. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Assessment and Regulatory Overview
Therefore, as a best management practice, this compound waste should be handled as hazardous chemical waste .
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations require that hazardous pharmaceutical waste be managed to prevent harm to human health and the environment. The primary recommended disposal method for hazardous pharmaceutical waste is incineration at a licensed facility.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the proper segregation, containment, labeling, and disposal of this compound waste generated in a laboratory.
Step 1: Waste Identification and Segregation
-
Isolate all this compound waste streams. This includes:
-
Unused or expired pure this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Aqueous and solvent solutions containing this compound.
-
Any personal protective equipment (PPE) that has come into direct contact with this compound.
-
-
Do not mix this compound waste with non-hazardous laboratory trash or other incompatible chemical waste streams.
Step 2: Waste Accumulation and Container Management
-
Use designated, leak-proof, and sealable hazardous waste containers. The container material must be compatible with the chemical nature of the waste (e.g., high-density polyethylene (B3416737) for solid and aqueous waste).
-
For liquid waste, use a container with a secure, tight-fitting lid to prevent spills and evaporation.
-
For solid waste, place it in a clearly marked, sealable bag before depositing it into the designated solid waste container.
-
Keep waste containers closed at all times, except when adding waste.
Step 3: Labeling of Hazardous Waste Containers
-
Properly label all waste containers immediately upon starting waste accumulation.
-
The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The date when waste was first added to the container ("Accumulation Start Date ").
-
A clear indication of the container's contents (e.g., "Solid Waste," "Aqueous Solution").
-
Relevant hazard warnings, such as "Toxic " and "Environmental Hazard ".
-
Step 4: Storage of this compound Waste
-
Store waste containers in a designated satellite accumulation area (SAA) within or near the laboratory where the waste is generated.
-
The SAA should be:
-
Under the control of the laboratory personnel.
-
Away from general foot traffic.
-
In a well-ventilated area.
-
-
Utilize secondary containment (e.g., a larger, chemically resistant bin or tray) to capture any potential leaks or spills from the primary waste container.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash. This is a violation of environmental regulations and can lead to contamination of water systems.
-
Provide the waste manifest or any other required documentation to the disposal personnel, ensuring all information is accurate and complete.
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table summarizes key information for the closely related parent compound, Imidapril (B193102) Hydrochloride, which informs the recommended conservative disposal approach.
| Parameter | Value | Source |
| Hazard Classifications | Suspected of damaging fertility or the unborn child; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | Safety Data Sheet (Imidapril Hydrochloride) |
| Recommended Disposal | Treat as hazardous waste. | Best Management Practice |
| Primary Treatment Method | Incineration | EPA Guidelines for Pharmaceutical Waste |
Experimental Protocols and Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Safeguarding Your Research: A Comprehensive Guide to Handling Imidaprilat
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for handling Imidaprilat, minimizing risk and promoting a secure workspace.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is crucial to prevent exposure when working with this compound. The following table summarizes the recommended equipment.[1]
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves are required to prevent skin contact. Check for any signs of degradation before use.[1] |
| Body Protection | Impervious Clothing / Lab Coat | A lab coat or apron should be worn to protect against contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A suitable respirator should be used when there is a risk of generating dust or aerosols.[1][2] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is essential for laboratory safety. This step-by-step operational plan provides guidance from initial handling to final disposal.
1. Engineering Controls and Safe Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Take measures to avoid the formation of dust and aerosols.[1][3]
-
Prevent all contact with skin, eyes, and clothing.[1]
-
Keep containers tightly sealed when not in use.[1]
-
Avoid contact with strong acids, alkalis, and oxidizing agents.[1]
2. Storage:
-
For the solid form, the recommended storage temperature is 4°C.[1]
-
For solutions, store at -20°C for up to one month or -80°C for up to six months.[1]
3. Disposal:
-
Segregate all this compound waste, including the pure substance and any contaminated labware (e.g., vials, gloves), into a dedicated and clearly labeled hazardous waste container.[4]
-
The container must be made of a material compatible with the chemical and have a secure lid.[4]
-
Label the container with "Hazardous Waste," "Imidapril Hydrochloride," and the date accumulation began.[4] Include any relevant hazard warnings.[4]
-
Store the waste container in a well-ventilated area with secondary containment to manage any potential leaks.[4]
-
Engage a licensed hazardous waste disposal contractor for final disposal.[4] The chemical should be disposed of in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Disposal must adhere to all applicable federal, state, and local environmental regulations.[1]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.[1] Seek prompt medical attention.[1]
-
Skin Contact: Remove any contaminated clothing and thoroughly rinse the affected skin area with large amounts of water.[1] If irritation persists, consult a physician.[1][3]
-
Inhalation: Move the individual to an area with fresh air.[1] If breathing is difficult, provide respiratory support and seek immediate medical assistance.[1]
-
Ingestion: If swallowed, and the person is conscious, wash out their mouth with water.[1] Do not induce vomiting and call a physician immediately.[1]
Chemical Spill Workflow
In the event of a spill, a clear and immediate response is necessary to ensure safety and containment. The following workflow outlines the key steps to take.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
